Chir-124
Description
a potent inhibitor of Chk1 that potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBBVMDHIRCTG-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405168-58-3 | |
| Record name | CHIR-124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHIR-124 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHIR-124 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to CHIR-124: A Potent and Selective Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of CHIR-124, a novel and potent small-molecule inhibitor of Checkpoint kinase 1 (Chk1). This compound has demonstrated significant potential in preclinical studies as a chemosensitizing agent, particularly in combination with DNA-damaging therapies. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its evaluation, and provides visualizations of its cellular effects and experimental applications.
Introduction
This compound, chemically known as (S)-3-(1H-benzo[d]imidazol-2-yl)-6-chloro-4-(quinuclidin-3-ylamino)quinolin-2(1H)-one, is a quinolone-based compound identified as a highly potent and selective inhibitor of Chk1 kinase.[1] Chk1 is a critical transducer kinase in the DNA damage response pathway, responsible for enforcing cell cycle checkpoints, particularly in the S and G2-M phases, to allow time for DNA repair.[2][3] In many human cancers, particularly those with mutations in the p53 tumor suppressor gene, cells become heavily reliant on the Chk1-dependent G2-M checkpoint for survival after DNA damage.[1] By inhibiting Chk1, this compound abrogates this checkpoint, leading to premature mitotic entry with damaged DNA, a process known as mitotic catastrophe, and subsequent apoptosis.[1][2] This mechanism makes this compound a promising candidate for combination therapy, enhancing the efficacy of cytotoxic agents like topoisomerase I poisons.[2][3]
Core Mechanism of Action
This compound exerts its biological effects by directly targeting the ATP-binding site of the Chk1 kinase.[1][4] This competitive inhibition prevents Chk1 from phosphorylating its downstream substrates, most notably the Cdc25 family of phosphatases.
The key steps in its mechanism are:
-
DNA Damage and Checkpoint Activation: Genotoxic agents, such as topoisomerase I poisons (e.g., SN-38, the active metabolite of irinotecan), induce DNA damage, which activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates and activates Chk1.
-
Chk1-Mediated Cell Cycle Arrest: Activated Chk1 phosphorylates Cdc25A, marking it for ubiquitination and proteasomal degradation.[2][3] The destruction of Cdc25A prevents the activation of cyclin-dependent kinases (CDKs) necessary for mitotic entry, thus causing cell cycle arrest in the S and G2 phases.
-
This compound Intervention: this compound binds to Chk1, blocking its kinase activity. This prevents the phosphorylation and subsequent degradation of Cdc25A.[2][3]
-
Checkpoint Abrogation and Mitotic Catastrophe: The stabilization and accumulation of Cdc25A lead to the activation of mitotic CDKs, overriding the DNA damage checkpoint. Cells prematurely enter mitosis with unrepaired DNA, resulting in mitotic catastrophe and apoptosis. This effect is particularly pronounced in p53-deficient cells, which lack the G1 checkpoint and are thus more dependent on the G2 checkpoint for survival.[1][2]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, highlighting its high selectivity for Chk1.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk1 | Reference |
| Chk1 | 0.3 | - | [4][5] |
| Chk2 | 700 | ~2,333x | [1][4] |
| FLT3 | 5.8 | ~19x | [4] |
| PDGFR | 6.6 | ~22x | [4] |
| GSK-3 | 23.3 | ~78x | |
| Fyn | 98.8 | ~329x | |
| CDK2/cyclin A | 190 | ~633x | [1][4] |
| cdc2/cyclin B | 510 | ~1,700x | [1][4] |
| CDK4/cyclin D | 2,100 | ~7,000x | [1][4] |
Table 2: In Vitro Synergistic Activity with SN-38
This compound demonstrates significant synergy with the topoisomerase I poison SN-38 in p53-mutant cancer cell lines.
| Cell Line | Cancer Type | p53 Status | Synergistic Concentration Range | Observations | Reference |
| MDA-MB-435 | Breast Carcinoma | Mutant | This compound (≥0.9 nM) + SN-38 (≥0.42 nM) | Potentiation of apoptosis and abrogation of S and G2-M checkpoints.[4] | [1][5] |
| HCT116 p53-/- | Colon Carcinoma | Null | Not specified | Selective abrogation of G2-M checkpoint and induction of cell death compared to p53 wild-type cells. | [1] |
| SW-620 | Colon Carcinoma | Mutant | Not specified | Synergistic growth inhibition. | [5] |
| Colo205 | Colon Carcinoma | Mutant | Not specified | Synergistic growth inhibition. | [5] |
Table 3: In Vivo Antitumor Activity in Combination with CPT-11 (Irinotecan)
In a human breast carcinoma xenograft model, this compound potentiated the antitumor effects of CPT-11.
| Animal Model | Treatment Group | Dosage & Schedule | Outcome | Reference |
| Orthotopic MDA-MB-435 Breast Cancer Xenograft | CPT-11 alone | Not specified | Moderate tumor growth inhibition. | [4] |
| This compound alone | 10 or 20 mg/kg, p.o. | No significant effect on tumor growth. | [4] | |
| CPT-11 + this compound | CPT-11 + this compound (10 or 20 mg/kg) | Significant potentiation of tumor growth inhibition; increased apoptosis in tumors. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research conducted with this compound.
In Vitro Chk1 Kinase Assay
This protocol is used to determine the direct inhibitory activity of this compound on recombinant Chk1 kinase.
-
Objective: To measure the IC50 of this compound against the Chk1 kinase domain.
-
Methodology:
-
The inhibitor is mixed with a kinase reaction buffer containing: 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, and 0.01% bovine serum albumin.[1][5]
-
The reaction is initiated by adding 1.35 nM recombinant CHK1 kinase domain, 0.5 µM peptide substrate, 1 µM unlabeled ATP, and 5 nM ³³P γ-labeled ATP.[1][5]
-
The reaction mixture is incubated to allow for phosphate transfer from ATP to the substrate.
-
The reaction is stopped, and the amount of incorporated radiolabeled phosphate is quantified using a radioactive detection method, such as scintillation counting after substrate capture.[1][5]
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the ability of this compound to abrogate DNA damage-induced cell cycle checkpoints.
-
Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2-M) after treatment.
-
Methodology:
-
Tumor cells (e.g., MDA-MB-435) are seeded and allowed to adhere.
-
Cells are treated with a DNA-damaging agent (e.g., 10 nM SN-38) for a specified period (e.g., 24 hours) to induce G2-M arrest.
-
This compound (e.g., 100 nM) is then added to the medium, and cells are incubated for a further period (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry. The resulting histograms are used to determine the distribution of cells in G1, S, and G2-M phases. A decrease in the G2-M population and an increase in the sub-G1 (apoptotic) population after this compound treatment indicates checkpoint abrogation.
-
In Vivo Xenograft Efficacy Study
This protocol evaluates the ability of this compound to enhance the antitumor effect of chemotherapy in a living model.
-
Objective: To determine if this compound can potentiate the tumor growth inhibitory effect of irinotecan (CPT-11) in a breast cancer xenograft model.
-
Methodology:
-
Tumor Implantation: MDA-MB-435 human breast carcinoma cells are implanted into the mammary fat pad of female immunodeficient mice.[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into vehicle control, this compound alone, CPT-11 alone, and combination (CPT-11 + this compound) groups.
-
Dosing: CPT-11 is administered according to its established protocol. This compound is administered orally (p.o.), for example, four times daily for 6 consecutive days.[5]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and biomarker assessment (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3 or mitosis markers like phospho-histone H3).[4]
-
The Logic of Synthetic Lethality in p53-Deficient Tumors
The therapeutic strategy of combining a DNA-damaging agent with a Chk1 inhibitor like this compound is rooted in the concept of synthetic lethality. This approach targets a vulnerability that arises from a specific cancer-related mutation, in this case, the loss of p53 function.
Conclusion
This compound is a highly potent and selective Chk1 inhibitor with a well-defined mechanism of action.[1][5] By abrogating the G2-M DNA damage checkpoint, it synergistically enhances the cytotoxicity of DNA-damaging agents, particularly in cancer cells lacking functional p53.[1][2] The robust preclinical data, supported by detailed in vitro and in vivo studies, establish this compound as a valuable tool for cancer research and a promising candidate for further clinical development in combination therapies.[2] Its high selectivity for Chk1 over other kinases minimizes the potential for off-target effects, which has been a challenge for other, less specific kinase inhibitors.[1] Further research continues to explore its full therapeutic potential and other applications, including activity against the Plasmodium falciparum parasite responsible for malaria.[6][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The Human Chk1 Inhibitor this compound Shows Multistage Activity Against Plasmodium falciparum via Dual Inhibition of Pf Ark1 and Hemozoin Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CHIR-124 in Cell Cycle Checkpoint Abrogation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the cell cycle is maintained by a sophisticated network of checkpoint controls that ensure the fidelity of DNA replication and chromosome segregation. A critical regulator in this process is the serine/threonine kinase Chk1. In the context of oncology, many tumor cells exhibit defects in the G1 checkpoint, often due to p53 mutations, rendering them heavily reliant on the S and G2-M checkpoints for survival, particularly in the presence of DNA damaging agents. This dependency presents a therapeutic vulnerability. CHIR-124 is a potent and highly selective small molecule inhibitor of Chk1 that has demonstrated significant promise in abrogating these critical cell cycle checkpoints. By inhibiting Chk1, this compound prevents the arrest of cells with damaged DNA in the S and G2 phases, forcing them into a premature and lethal mitosis, a phenomenon known as mitotic catastrophe. This guide provides an in-depth technical overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function in cell cycle checkpoint abrogation.
Introduction to this compound
This compound is a quinolone-based small molecule that acts as a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a pivotal kinase in the DNA damage response (DDR) pathway.[4] In response to DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[4][5] Activated Chk1 then phosphorylates a range of downstream targets to induce cell cycle arrest, facilitate DNA repair, and in cases of severe damage, trigger apoptosis.[4] A key downstream effector of Chk1 is the Cdc25 family of phosphatases.[6] Chk1-mediated phosphorylation of Cdc25A targets it for degradation, while phosphorylation of Cdc25C leads to its inactivation and sequestration in the cytoplasm.[6] The inactivation of Cdc25 phosphatases prevents the activation of cyclin-dependent kinases (CDKs) that are essential for entry into S-phase and mitosis, thereby enforcing cell cycle arrest.
By inhibiting Chk1, this compound prevents the phosphorylation and subsequent inactivation of Cdc25 phosphatases.[1][2] This leads to the inappropriate activation of CDKs, overriding the DNA damage-induced cell cycle arrest and forcing cells to proceed into mitosis with unrepaired DNA, ultimately leading to apoptosis.[1][2] This mechanism of action makes this compound a powerful chemosensitizer and radiosensitizer, particularly in p53-deficient tumors that are dependent on the G2-M checkpoint for survival after genotoxic stress.[1][2][7]
Quantitative Data on this compound Efficacy and Selectivity
The potency and selectivity of this compound have been extensively characterized through in vitro kinase assays and cell-based studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk1 | Reference |
| Chk1 | 0.3 | - | [3][8] |
| Chk2 | 700 | ~2333x | [9] |
| FLT3 | 5.8 | ~19x | [8] |
| PDGFR | 6.6 | ~22x | [8] |
| GSK-3 | 23.3 | ~78x | [8] |
| Cdk2/cyclin A | 191.1 | ~637x | [8] |
| Cdc2/cyclin B | 505.7 | ~1686x | [8] |
| Cdk4/cyclin D | 2050 | ~6833x | [8] |
| VEGFR1/FLT1 | 463.6 | ~1545x | [8] |
| VEGFR2/FLK1 | 577.9 | ~1926x | [8] |
| FGFR3 | 1290 | ~4300x | [8] |
| bFGFR | 2010 | ~6700x | [8] |
| PKCα | 580 | ~1933x | [8] |
| PKCγ | 110 | ~367x | [8] |
| PKA | 103.1 | ~344x | [8] |
| ERK2 | 4310 | ~14367x | [8] |
Table 2: Synergistic Cytotoxicity of this compound with Topoisomerase I Poisons
| Cell Line | Cancer Type | p53 Status | Combination Agent | IC50 of Combination (this compound) | IC50 of Combination (Agent) | Reference |
| MDA-MB-435 | Breast Carcinoma | Mutant | Camptothecin | Synergistic interaction observed | Synergistic interaction observed | [9] |
| MDA-MB-231 | Breast Carcinoma | Mutant | Camptothecin | Synergistic interaction observed | Synergistic interaction observed | [3] |
| SW-620 | Colon Carcinoma | Mutant | Camptothecin | Synergistic interaction observed | Synergistic interaction observed | [3] |
| Colo205 | Colon Carcinoma | Mutant | Camptothecin | Synergistic interaction observed | Synergistic interaction observed | [3] |
| HCT116 p53-/- | Colon Carcinoma | Null | SN-38 | Marked enhancement of cell death | Marked enhancement of cell death | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cell Cycle Checkpoint Abrogation
Experimental Workflow for Evaluating this compound Efficacy
Detailed Experimental Protocols
In Vitro Chk1 Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 of this compound.[3][8]
Materials:
-
Recombinant Chk1 kinase domain
-
Biotinylated cdc25c peptide substrate
-
Kinase reaction buffer (30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, 0.01% BSA)
-
ATP solution (unlabeled and ³³P-γ-ATP)
-
This compound serial dilutions
-
Streptavidin-coated microtiter plates
-
Stop reaction buffer (25 mM EDTA, 50 mM HEPES, pH 7.5)
-
Europium-labeled anti-phosphotyrosine antibody
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microtiter plate, combine the this compound dilutions, recombinant Chk1 kinase, and the biotinylated cdc25c peptide substrate.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and ³³P-γ-ATP.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Stop the reaction by transferring the reaction mixture to streptavidin-coated microtiter plates containing the stop reaction buffer. This allows the biotinylated substrate to bind to the plate.
-
Wash the plates to remove unbound reagents.
-
Detect the amount of phosphorylated substrate using a Europium-labeled anti-phosphotyrosine antibody or by measuring the incorporated radioactivity with a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a generalized method for analyzing cell cycle distribution after treatment with this compound.[10]
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound and/or DNA damaging agent
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, a DNA damaging agent, or a combination of both for the specified duration.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Deconvolute the resulting DNA content histograms using appropriate cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Phospho-Chk1 and Cdc25A
This protocol outlines the detection of key proteins in the Chk1 signaling pathway.[6]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-Cdc25A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.[11][12]
Materials:
-
Single-cell suspension of the desired cell line
-
Complete culture medium
-
This compound and/or DNA damaging agent
-
6-well plates or culture dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the cells.
-
Seed a known number of cells (e.g., 200-1000 cells per well) into 6-well plates.
-
Allow the cells to attach for several hours or overnight.
-
Treat the cells with various concentrations of this compound, a DNA damaging agent, or a combination.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Remove the medium and wash the colonies with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
TUNEL Assay for Apoptosis in Xenograft Tissues
This protocol is for the detection of apoptotic cells in tissue sections from in vivo studies.[13][14]
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Permeabilization buffer (e.g., Triton X-100 in sodium citrate)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilize the cells by incubating the sections with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Stop the reaction and wash the sections.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit fluorescence at the appropriate wavelength for the label used.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several fields of view.
Conclusion
This compound is a highly potent and selective Chk1 inhibitor that effectively abrogates the S and G2-M cell cycle checkpoints. This mechanism is particularly effective in sensitizing p53-deficient cancer cells to DNA-damaging therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Chk1 inhibition in oncology. The detailed methodologies for key in vitro and in vivo assays will facilitate the robust evaluation of this compound and other Chk1 inhibitors in preclinical and translational research settings.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHEK1 - Wikipedia [en.wikipedia.org]
- 6. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Radiosensitization by this compound, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. TUNEL Assay [bio-protocol.org]
- 14. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
CHIR-124: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CHIR-124, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). This document details the core mechanism by which this compound induces apoptosis in cancer cells, particularly in combination with DNA-damaging agents. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a novel, quinolone-based small molecule that potently and selectively inhibits Chk1 kinase, a critical regulator of cell cycle checkpoints in response to DNA damage.[1][2] By inhibiting Chk1, this compound abrogates the S and G2-M phase checkpoints that are often activated in cancer cells to survive DNA damage induced by chemotherapy.[1][3] This disruption of the cell cycle leads to premature mitotic entry with unrepaired DNA, ultimately triggering apoptotic cell death.[1][4] The pro-apoptotic effect of this compound is particularly enhanced in cancer cells with mutated or deficient p53, a common characteristic of many tumors.[1][3]
A key molecular consequence of Chk1 inhibition by this compound is the stabilization of the protein phosphatase Cdc25A.[1][2] Normally, upon DNA damage, Chk1 phosphorylates Cdc25A, targeting it for degradation. By preventing this, this compound allows Cdc25A to accumulate, which in turn removes inhibitory phosphates from cyclin-dependent kinases (CDKs), promoting entry into mitosis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from in vitro studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Reference |
| Chk1 | 0.0003 | [1][3] |
| Chk2 | 0.70 | [3] |
| CDK2/cyclin A | 0.19 | [3] |
| cdc2/cyclin B | 0.51 | [3] |
| CDK4/cyclin D | 2.1 | [3] |
Table 2: Potentiation of Apoptosis by this compound in Combination with SN-38
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| MDA-MB-435 (p53 mutant) | 20 nM SN-38 (24h) | < 5 | [3] |
| 100 nM this compound (24h) | < 5 | [3] | |
| 20 nM SN-38 (24h) -> 100 nM this compound (24h) | 32 ± 2 | [3] | |
| HCT116 (p53 wild-type) | SN-38 -> this compound | 14 | [3] |
| HCT116 (p53-null) | SN-38 -> this compound | 23 | [3] |
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathways and experimental workflows provide a clear understanding of the molecular interactions and procedural steps involved in studying this compound.
Experimental Protocols
Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo to determine cell viability.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic model).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound, alone or in combination.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or a DNA-damaging agent (e.g., 20 nM SN-38) for the specified time (e.g., 24-48 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the collected cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[6][7][8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6][7][8]
Western Blotting for Apoptosis Markers
Objective: To detect the cleavage of PARP and caspase-3, and the stabilization of Cdc25A as markers of apoptosis and Chk1 inhibition.
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved PARP (Asp214), cleaved caspase-3 (Asp175), Cdc25A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][10][11][12][13]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis
Objective: To analyze the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described previously and harvest them.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[14][15][16]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14][15][16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[17]
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with this compound.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to adhere, then treat with this compound and/or a DNA-damaging agent for a specified period (e.g., 24 hours).
-
Colony Formation: Replace the drug-containing media with fresh media and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet. Count the number of colonies containing at least 50 cells.[18][19][20][21][22]
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of this compound on long-term cell survival.
Conclusion
This compound is a highly potent and selective Chk1 inhibitor that effectively induces apoptosis in cancer cells, particularly those with p53 mutations, by abrogating DNA damage-induced cell cycle checkpoints. Its synergistic activity with topoisomerase I poisons and other DNA-damaging agents makes it a promising candidate for combination cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
CHIR-124: A Dual-Action Inhibitor with Multistage Activity Against Plasmodium falciparum
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The urgent need for novel antimalarial therapeutics with unique mechanisms of action to combat growing drug resistance is a critical global health challenge. This document provides a comprehensive technical overview of the antiplasmodial activity of CHIR-124, a potent human checkpoint kinase 1 (Chk1) inhibitor, against Plasmodium falciparum. This compound demonstrates a promising polypharmacological profile, exhibiting multistage activity against the parasite, including asexual blood stages, gametocytes, and liver stages. Its dual mechanism of action—inhibiting both the P. falciparum aurora-related kinase-1 (PfArk1) and the formation of hemozoin—positions it as a valuable lead compound for the development of next-generation antimalarials with a potentially reduced risk of resistance development.
Quantitative Efficacy of this compound Against Plasmodium falciparum
This compound has been demonstrated to be active against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. The compound also shows moderate activity against the liver and gametocyte stages of the parasite, highlighting its potential to both treat and prevent malaria transmission.
Table 1: In Vitro Activity of this compound Against Various P. falciparum Life Cycle Stages and Strains [1]
| Parasite Stage/Strain | Parameter | Value (µM) |
| Asexual Blood Stages (ABS) | ||
| P. falciparum NF54 (Drug-sensitive) | IC50 | 0.14 ± 0.03 |
| Gametocytes | ||
| Immature Gametocytes (NF54) | IC50 | 3.1 ± 0.7 |
| Late-Stage Gametocytes (NF54) | IC50 | 1.1 ± 0.2 |
| Liver Stage | ||
| P. berghei | IC50 | 0.31 ± 0.01 |
| Cytotoxicity | ||
| HepG2 (Human liver cell line) | IC50 | 4.3 ± 0.6 |
| Selectivity Index (SI) | ||
| (HepG2 IC50 / P. berghei IC50) | SI | 13.9 |
Table 2: Biochemical Inhibition Data for this compound [2]
| Target | Parameter | Value (µM) |
| Recombinant PfArk1 | IC50 | 0.38 |
| Recombinant PfArk3 | IC50 | 16 |
Dual Mechanism of Action
This compound's antiplasmodial activity stems from a dual mechanism targeting two essential parasite survival pathways.[1][3][4][5] This polypharmacology is advantageous for minimizing the risk of resistance development.[1]
Inhibition of P. falciparum Aurora-Related Kinase-1 (PfArk1)
This compound competitively binds to several Plasmodium kinases, with a notable inhibitory effect on PfArk1.[1][2][3][4] PfArk1 is an aurora-related kinase implicated in crucial cell cycle regulation and proliferation of the parasite.[1][3][4] Conditional knockdown experiments have confirmed that PfArk1 is a target of this compound's parasiticidal activity.[1][3][4]
Inhibition of Hemozoin Formation
In addition to kinase inhibition, this compound disrupts the parasite's hemoglobin degradation process.[2] The parasite detoxifies the free heme released from hemoglobin digestion by crystallizing it into hemozoin. This compound inhibits the formation of β-hematin (synthetic hemozoin) and leads to a dose-dependent increase in cytotoxic free heme within the parasite, correlating with growth inhibition.[1][3][4]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
P. falciparum Asexual Blood Stage (ABS) Culture and Drug Susceptibility Testing
-
Parasite Culture: P. falciparum strains are maintained in vitro in human erythrocytes (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 25 µg/mL gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Susceptibility Assay (SYBR Green I):
-
Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are seeded into 96-well plates containing serial dilutions of this compound.
-
Plates are incubated for 72 hours under standard culture conditions.
-
Following incubation, the plates are frozen at -80°C.
-
For lysis, plates are thawed and 100 µL of SYBR Green I lysis buffer (0.2 µL/mL SYBR Green I in 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.
-
Plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
β-Hematin (Hemozoin) Formation Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the formation of β-hematin from hemin in a cell-free system.
-
Procedure:
-
A solution of hemin chloride in DMSO is added to a 96-well plate.
-
Serial dilutions of this compound (or a positive control like chloroquine) are added to the wells.
-
The reaction is initiated by adding a solution of acetate buffer (pH 5.0) and a detergent (e.g., a mixture of oleic acid and monolein).
-
The plate is incubated at 37°C for 18 hours to allow for β-hematin formation.
-
After incubation, the plate is centrifuged, and the supernatant is discarded.
-
The remaining pellet is washed with DMSO to remove unreacted hemin.
-
The β-hematin pellet is then dissolved in a solution of NaOH.
-
The absorbance of the resulting solution is measured at 405 nm.
-
IC50 values are determined by plotting the percentage of inhibition against the drug concentration.
-
Kinase Inhibition Assay (KinaseSeeker™)
-
Assay Principle: This competition binding assay measures the displacement of a fluorescent probe from the ATP binding site of a kinase.
-
Procedure:
-
Recombinant Plasmodium kinases (e.g., PfArk1) are expressed in a cell-free lysate.
-
The lysate containing the kinase is incubated with a fluorescently labeled, broad-spectrum kinase inhibitor probe.
-
Serial dilutions of this compound are added to compete with the probe for binding to the kinase's ATP-binding site.
-
The amount of displaced probe is quantified.
-
IC50 values are calculated based on the dose-dependent displacement of the probe.
-
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antimalarial drugs. Its dual mechanism of action against both a parasite kinase and the heme detoxification pathway is a significant advantage, potentially slowing the development of resistance.[5] Future research should focus on medicinal chemistry efforts to optimize the potency and selectivity of this compound analogs for Plasmodium targets over human kinases to improve its therapeutic index. Further in vivo studies are warranted to evaluate the efficacy, pharmacokinetics, and safety of this compound class in animal models of malaria. The repositioning of kinase inhibitors from other disease areas, such as oncology, is a viable strategy for accelerating antimalarial drug discovery.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. The Human Chk1 Inhibitor this compound Shows Multistage Activity Against Plasmodium falciparum via Dual Inhibition of PfArk1 and Hemozoin Formation | bioRxiv [biorxiv.org]
- 3. The Human Chk1 Inhibitor this compound Shows Multistage Activity Against Plasmodium falciparum via Dual Inhibition of Pf Ark1 and Hemozoin Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. malariada.org [malariada.org]
Dual-Action Antiplasmodial Mechanism of Chir-124: A Technical Guide to the Inhibition of PfArk1 and Hemozoin Formation
For Immediate Release
A Deep Dive into the Polypharmacology of Chir-124 as a Novel Antimalarial Candidate
This technical guide provides an in-depth analysis of the dual-inhibition mechanism of this compound, a potent antimalarial compound. Initially developed as a human checkpoint kinase 1 (Chk1) inhibitor, this compound has been repositioned as a promising antiplasmodial agent with a unique polypharmacological profile. For researchers, scientists, and drug development professionals in the field of malariology, this document details the quantitative data, experimental methodologies, and validated pathways that underpin this compound's efficacy against Plasmodium falciparum, the deadliest species of malaria parasite.
Contrary to initial hypotheses targeting other kinases, robust evidence demonstrates that this compound exerts its parasiticidal effects through the simultaneous inhibition of two distinct and essential parasite pathways: the cell cycle regulation via P. falciparum aurora-related kinase-1 (PfArk1) and the vital heme detoxification process of hemozoin formation.[1][2][3] This dual-action mechanism not only contributes to its potent activity against both drug-sensitive and drug-resistant parasite strains but also presents a promising strategy to combat the emergence of antimalarial resistance.[1][4]
Quantitative Data Presentation
The efficacy of this compound has been quantified across various parasite life cycle stages and against multiple strains. The following tables summarize the key in vitro activity and target engagement data.
Table 1: In Vitro Antiplasmodial Activity of this compound
This table outlines the half-maximal inhibitory concentration (IC50) of this compound against different life cycle stages of P. falciparum and other Plasmodium species, as well as its effect on a human cell line for selectivity assessment.
| Assay Type | Parasite Strain/Cell Line | IC50 (µM) |
| Asexual Blood Stages | P. falciparum NF54 | 0.14 ± 0.03 |
| P. falciparum Dd2 | 0.42 ± 0.04 | |
| P. falciparum K1 | 0.15 ± 0.02 | |
| P. falciparum Cam3.II (ART-R) | 0.11 ± 0.01 | |
| P. falciparum RF7 (ART/piperaquine-R) | 0.20 ± 0.02 | |
| Gametocytes | P. falciparum NF54 (Immature) | 3.1 ± 0.7 |
| P. falciparum NF54 (Late-stage) | 1.1 ± 0.2 | |
| Liver Stage | P. berghei | 0.31 ± 0.05 |
| Cytotoxicity | HepG2 (Human Liver Cell Line) | 4.4 ± 0.3 |
| Biochemical Inhibition | β-hematin (Hemozoin) Formation | 0.88 ± 0.09 |
Data compiled from Wicht et al. (2025). Values are presented as mean ± standard deviation or standard error of the mean.[2][5]
Table 2: Kinase Engagement Profile of this compound in P. falciparum
This table presents the apparent dissociation constants (Kd app) for the top Plasmodium kinase targets of this compound, as identified through competitive chemoproteomic profiling. Lower Kd app values indicate stronger binding affinity.
| Kinase Target | Gene ID | Apparent Dissociation Constant (Kd app) (µM) |
| PfCDPK1 | PF3D7_0217500 | 0.04 |
| PfPDK1 | PF3D7_1121900 | 0.1 |
| PfArk1 | PF3D7_0605300 | 0.17 |
| PfPKAr/c | PF3D7_1223100 / PF3D7_0934800 | 0.61 |
Data from competitive pulldown assays using Kinobeads.[2][5]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows discussed in this guide.
References
- 1. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ctegd.uga.edu [ctegd.uga.edu]
- 4. Some conditions apply: Systems for studying Plasmodium falciparum protein function | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes: Synergistic Inhibition of Cancer Cell Growth with Chir-124 and Camptothecin
Introduction
The combination of Chir-124, a potent and selective CHK1 inhibitor, and camptothecin, a topoisomerase I inhibitor, presents a promising strategy for cancer therapy, particularly for tumors with p53 mutations.[1] Camptothecin induces DNA damage, primarily during the S-phase of the cell cycle, by trapping topoisomerase I-DNA cleavage complexes.[2][3] This damage activates the DNA damage response (DDR), leading to cell cycle arrest, which allows time for DNA repair. A key regulator of this process is the CHK1 kinase.[1][4] By inhibiting CHK1, this compound abrogates the S and G2-M checkpoints, preventing the cell from arresting and repairing the DNA damage.[1] This forces the cell to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[1] This synergistic interaction has been observed in various cancer cell lines.[1][5]
Mechanism of Action
Camptothecin exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA.[2] This prevents the re-ligation of single-strand breaks created by topoisomerase I to relieve torsional stress during DNA replication and transcription.[2][3] When a replication fork collides with this stabilized complex, it results in the formation of a DNA double-strand break, a highly lethal form of DNA damage.[6]
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1.[4] Activated CHK1 then phosphorylates and inactivates the CDC25A phosphatase, a key activator of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1] This leads to cell cycle arrest in the S and G2-M phases.[1]
This compound is a highly potent and selective inhibitor of CHK1 with an IC50 of 0.3 nM in cell-free assays.[5] It exhibits over 2,000-fold selectivity for CHK1 over CHK2.[5] By inhibiting CHK1, this compound prevents the downstream signaling that leads to cell cycle arrest.[1] As a result, cells treated with camptothecin and this compound are unable to halt cell cycle progression to repair the DNA damage, leading to premature entry into mitosis and subsequent apoptotic cell death.[1] The loss of p53 function has been shown to enhance the abrogation of the G2-M checkpoint and the induction of apoptosis by this compound.[1]
Data Presentation
Table 1: In Vitro Potency of this compound and Camptothecin as Single Agents
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | (Cell-free assay) | - | 0.3 nM | [5] |
| This compound | MDA-MB-435 | Breast Carcinoma | ~220 nM | [7] |
| This compound | Colo205 | Colon Carcinoma | ~220 nM | [7] |
| Camptothecin | Various | Various | 12.5-25 ng/ml (LD50) | [8] |
Table 2: Synergistic Growth Inhibition of this compound and Camptothecin/SN-38 in p53-mutant Cancer Cell Lines
| Cell Line | Cancer Type | Combination | Synergy Analysis Method | Outcome | Reference |
| MDA-MB-231 | Breast Carcinoma | This compound + Camptothecin | Isobologram | Synergistic | [1] |
| MDA-MB-435 | Breast Carcinoma | This compound + Camptothecin | Isobologram | Synergistic | [1] |
| SW-620 | Colon Carcinoma | This compound + Camptothecin | Isobologram | Synergistic | [1] |
| Colo205 | Colon Carcinoma | This compound + Camptothecin | Isobologram | Synergistic | [1] |
| MDA-MB-435 | Breast Carcinoma | This compound + SN-38 | Response Surface Analysis | Synergistic | [1] |
Mandatory Visualization
References
- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 2. The Chk1/Cdc25A Pathway as Activators of the Cell Cycle in Neuronal Death Induced by Camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiology.elte.hu [physiology.elte.hu]
- 4. The topoisomerase I poison camptothecin generates a Chk1-dependent DNA damage checkpoint signal in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdc25A Antibody | Cell Signaling Technology [cellsignal.com]
Synergistic Anti-tumor Effect of CHIR-124 and SN-38: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, combination strategies that exploit the molecular vulnerabilities of cancer cells are of paramount importance. This application note details the synergistic interaction between CHIR-124, a potent and selective inhibitor of Checkpoint kinase 1 (Chk1), and SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[1] SN-38 induces DNA damage, primarily during the S-phase of the cell cycle, by trapping topoisomerase I-DNA cleavage complexes.[2] This damage activates the DNA damage response (DDR), leading to cell cycle arrest, which allows time for DNA repair. A key mediator of this arrest is Chk1.
This compound abrogates this protective cell cycle arrest induced by SN-38, forcing cells with damaged DNA to prematurely enter mitosis, a process that culminates in mitotic catastrophe and apoptosis. This synergistic effect is particularly pronounced in cancer cells with p53 mutations, as they are deficient in the G1 checkpoint and heavily rely on the S and G2-M checkpoints for survival after DNA damage.[3] These notes provide a summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathway for studying the synergistic effects of this compound and SN-38.
Mechanism of Synergy
SN-38, a topoisomerase I inhibitor, causes single-strand breaks in DNA, which are converted to cytotoxic double-strand breaks during DNA replication.[2] This DNA damage activates the ATM/ATR kinases, which in turn phosphorylate and activate the downstream kinase Chk1. Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2 phases of the cell cycle.[4] This results in S and G2-M checkpoint arrest.
This compound is a highly potent and selective small molecule inhibitor of Chk1, with an IC50 of 0.3 nM in cell-free assays.[3] By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to the activation of CDKs and the abrogation of the S and G2-M checkpoints. Consequently, cells treated with SN-38 are unable to arrest their cell cycle in the presence of this compound and are forced to enter mitosis with damaged DNA, leading to enhanced apoptosis. The sequential treatment of cancer cells, first with SN-38 to induce DNA damage and cell cycle arrest, followed by this compound to abrogate the checkpoint, has been shown to be particularly effective at inducing apoptosis.
References
Application Notes and Protocols: Chir-124 for Radiosensitization in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a critical regulator of the DNA damage response, primarily mediating the G2/M cell cycle checkpoint.[1][2][3] In cancer therapy, inhibiting Chk1 has emerged as a promising strategy to enhance the efficacy of DNA-damaging agents like ionizing radiation (IR). Chir-124 is a potent and selective small molecule inhibitor of Chk1.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to radiosensitize HCT116 human colorectal carcinoma cells, a commonly used cell line in cancer research. The protocols outlined below cover key experiments to assess the radiosensitizing effects of this compound, including clonogenic survival assays, cell cycle analysis, and evaluation of DNA damage markers.
Mechanism of Action
This compound enhances the sensitivity of HCT116 cells to ionizing radiation primarily by abrogating the IR-induced G2/M checkpoint.[1][2][3] In response to DNA damage from radiation, normal cell cycle progression is halted at the G2/M transition to allow for DNA repair. Chk1 is a key mediator of this arrest. By inhibiting Chk1, this compound forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and increased cell death.[5][6] This effect is particularly pronounced in p53-deficient cells, which are more reliant on the G2/M checkpoint for DNA repair.[5][6] Studies in HCT116 cells have shown that this compound-mediated radiosensitization is influenced by the p53 status, with p53-/- and p21-/- cells showing a marked accumulation of polyploid cells.[1][2][3]
Data Summary
The following tables summarize the quantitative data from studies investigating the radiosensitizing effects of this compound in HCT116 cells.
Table 1: Clonogenic Survival Data
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | Dose Enhancement Ratio (DER) |
| HCT116 p53-/- | Control (IR only) | 37.4% | - |
| HCT116 p53-/- | This compound + IR | 27.7% | 1.35 |
| HCT116 WT | Control (IR only) | 33.8% | - |
| HCT116 WT | This compound + IR | 25.6% | 1.32 |
Data extracted from a study where HCT116 cells were exposed to this compound for 24 hours before irradiation.[2]
Experimental Protocols
Cell Culture
Protocol for Culturing HCT116 Cells:
-
Growth Medium: Prepare McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Cell Maintenance: Culture HCT116 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed new flasks at a 1:5 to 1:10 dilution.[7]
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents.
Protocol:
-
Cell Seeding: Harvest exponentially growing HCT116 cells and seed them into 6-well plates at a density of 200-5000 cells per well, depending on the radiation dose. Allow cells to attach for at least 24 hours.[8][9]
-
Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 250 nM) for a specified duration (e.g., 1 or 24 hours) before irradiation.[10] Include a vehicle control (e.g., DMSO).
-
Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).[11]
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.[8]
-
Staining and Counting: Aspirate the medium, wash the colonies with PBS, and fix them with a methanol/acetic acid solution (3:1). Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[8] Wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treatment: Seed HCT116 cells in 6-well plates and treat with this compound and/or radiation as described in the clonogenic assay protocol.
-
Cell Harvest: At various time points after treatment (e.g., 24 hours), harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, G2/M, and sub-G1 (apoptotic) phases.[12]
Western Blotting for DNA Damage Markers
This protocol is used to detect changes in the expression and phosphorylation of key proteins involved in the DNA damage response.
Protocol:
-
Protein Extraction: Following treatment with this compound and/or radiation, lyse the HCT116 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key DNA damage response proteins such as phospho-Chk1 (Ser345), γH2AX, and total Chk1.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway
Caption: this compound inhibits Chk1, abrogating the G2/M checkpoint and forcing mitotic entry.
Experimental Workflow
Caption: Workflow for assessing this compound radiosensitization in HCT116 cells.
References
- 1. Radiosensitization by this compound, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted radiosensitization by the Chk1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of gamma irradiation on cell cycle, apoptosis and telomerase activity in p53 wild-type and deficient HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Chir-124 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chir-124 is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical regulator of cell cycle checkpoints in response to DNA damage.[1][2] By inhibiting Chk1, this compound can abrogate the S and G2-M checkpoints, leading to increased apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents like topoisomerase I poisons.[2] This makes it a valuable tool in cancer research and drug development. Proper preparation of a stable, concentrated stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.
This compound Properties and Solubility
Summarized below are the key chemical properties of this compound. It is crucial to note that solubility in DMSO can be affected by the purity and water content of the solvent. Using fresh, anhydrous DMSO is highly recommended to achieve maximum solubility.[1][3]
| Property | Data |
| Molecular Weight | 419.91 g/mol [1] |
| Chemical Formula | C₂₃H₂₂ClN₅O[1] |
| CAS Number | 405168-58-3[1] |
| Appearance | Yellow solid[4] |
| Solubility in DMSO | 7 - 14 mg/mL (approx. 17 - 33 mM).[1][3][4] Sonication is recommended to aid dissolution at higher concentrations.[4] |
| Other Solubilities | Insoluble in water and ethanol.[1] |
| Storage (Powder) | 3 years at -20°C.[1][4] |
Mechanism of Action: Chk1 Inhibition
Upon DNA damage, the ATM/ATR kinases are activated, which in turn phosphorylate and activate Chk1. Chk1 then targets cell cycle regulators like Cdc25A and Cdc25C for inhibition or degradation, leading to the arrest of the cell cycle in the S and G2/M phases to allow for DNA repair.[2][5] this compound is an ATP-competitive inhibitor that potently and selectively binds to the Chk1 kinase domain (IC₅₀ = 0.3 nM), preventing its downstream signaling.[5][6] This abrogation of the checkpoint forces cells with damaged DNA to enter mitosis, ultimately leading to apoptosis.[2]
Caption: this compound inhibits Chk1, overriding cell cycle arrest and promoting apoptosis.
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (CAS: 405168-58-3)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Precision pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (recommended for higher concentrations)
Safety Precautions
-
Always handle this compound powder in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Stock Solution Preparation Workflow
The following workflow provides a visual guide to the preparation process.
Caption: Step-by-step workflow for preparing this compound stock solution.
Step-by-Step Procedure
Step 1: Calculation Calculate the mass of this compound powder required to make a stock solution of your desired concentration and volume. For a 10 mM stock solution :
-
Formula: Mass (mg) = Desired Volume (mL) × 10 mM × 419.91 ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 419.91 mg/mmol / 1000 L/mL = 4.199 mg
Step 2: Weighing
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound powder (e.g., 4.2 mg) directly into the tube. Perform this step in a chemical fume hood.
Step 3: Dissolution
-
Using a precision pipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder (e.g., 1 mL for a 10 mM solution from 4.2 mg).
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain. If precipitation or undissolved particles are visible, sonicate the tube in a bath sonicator for 5-10 minutes.[4]
Step 4: Storage and Stability
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or foil-wrapped tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
Store the aliquots under the following conditions:
Application Notes
-
Diluting for Cell-Based Assays: To prepare a working solution, the DMSO stock should be serially diluted in your aqueous buffer or cell culture medium. It is recommended to first pre-dilute the stock in medium before adding to the final culture volume.[4]
-
Final DMSO Concentration: When treating cells, ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5% , to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Preventing Precipitation: When diluting the DMSO stock in aqueous solutions, precipitation can sometimes occur. To minimize this, pre-warm the stock solution and the culture medium to 37°C before mixing.[4] Add the stock solution to the medium dropwise while gently vortexing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 5. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for CHIR-124 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CHIR-124, a potent and selective Checkpoint Kinase 1 (Chk1) inhibitor, in various cell culture-based assays. The following sections detail its mechanism of action, effective concentrations in different contexts, and step-by-step protocols for key experimental procedures.
Introduction to this compound
This compound is a small molecule inhibitor of Chk1 kinase, a critical regulator of cell cycle checkpoints, particularly in response to DNA damage.[1][2] By inhibiting Chk1, this compound can abrogate the S and G2-M phase checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents and ultimately inducing apoptosis.[1][2][3] This effect is particularly pronounced in cancer cells with p53 mutations, making this compound a promising agent for combination cancer therapy.[3][4]
Mechanism of Action
This compound functions as a potent and selective ATP-competitive inhibitor of Chk1. The inhibition of Chk1 prevents the phosphorylation and subsequent degradation of its downstream target, the phosphatase Cdc25A.[2] The stabilization of Cdc25A leads to the premature activation of cyclin-dependent kinases (CDKs), forcing cells to bypass the G2-M checkpoint and enter mitosis with damaged DNA, a process that culminates in mitotic catastrophe and apoptosis.[2]
Signaling Pathway
Caption: this compound inhibits Chk1, leading to Cdc25A stabilization and cell cycle checkpoint abrogation.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line, experimental endpoint, and whether it is used as a single agent or in combination with other drugs.
Table 1: In Vitro IC50 and EC50 Values for this compound
| Target/Assay | Cell Line | IC50/EC50 | Notes | Reference |
| Chk1 Kinase Activity | Cell-free | 0.3 nM | Highly selective against Chk2 (>2000-fold) | [4][5] |
| Cytotoxicity (Single Agent) | MDA-MB-435 | 80 nM (EC50) | Human breast carcinoma | [4] |
| Cytotoxicity (in combination with SN-38) | Various p53-mutant cancer cell lines | ≥0.9 nM | Synergistic effects observed at low nanomolar concentrations. | [5] |
| PDGFR Kinase Activity | Cell-free | 6.6 nM | Off-target activity | [5] |
| FLT3 Kinase Activity | Cell-free | 5.8 nM | Off-target activity | [5] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Incubation Time | Notes |
| Cytotoxicity (e.g., MTT assay) | 1 nM - 10 µM | 48 - 72 hours | A broad range is recommended for initial dose-response curves. |
| Checkpoint Abrogation | 100 - 200 nM | 24 hours | Effective for abrogating S and G2-M checkpoints induced by DNA damaging agents.[5] |
| Western Blotting (Chk1 pathway) | 100 - 500 nM | 6 - 24 hours | To observe changes in downstream protein phosphorylation and expression (e.g., Cdc25A). |
| Cell Cycle Analysis | 100 - 300 nM | 24 - 48 hours | To analyze the distribution of cells in different phases of the cell cycle. |
Experimental Protocols
The following are detailed protocols for key experiments to determine the effective concentration and mechanism of action of this compound in cell culture.
Experimental Workflow
Caption: Workflow for characterizing the effects of this compound in cell culture.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MDA-MB-231, SW-620)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solvent only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50/EC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 100-300 nM) and a vehicle control for 24 to 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Protocol 3: Western Blotting for Chk1 Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the Chk1 signaling pathway following this compound treatment.
Materials:
-
6-well or 10 cm cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-phospho-Chk1, anti-Cdc25A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells and treat with this compound (e.g., 100-500 nM) for the desired time (6-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Chir-124 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chir-124 is a potent and highly selective small molecule inhibitor of Checkpoint kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] Chk1 plays a pivotal role in orchestrating cell cycle checkpoints, particularly the S and G2/M phase checkpoints, to allow for DNA repair prior to cell division.[1] By inhibiting Chk1, this compound abrogates these checkpoints, leading to premature mitotic entry with damaged DNA, a phenomenon known as mitotic catastrophe, which ultimately results in apoptosis.[1][2] This mechanism is particularly effective in p53-deficient cancer cells, which are heavily reliant on the G2/M checkpoint for survival after DNA damage.[1][2]
These application notes provide detailed protocols for utilizing flow cytometry to quantify the effects of this compound on the cell cycle and apoptosis. Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population, making it an ideal tool for assessing the cellular response to kinase inhibitors like this compound.
Mechanism of Action: Chk1 Inhibition by this compound
Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required to activate the Cyclin B/Cdk1 complex that drives mitotic entry. By inhibiting Chk1, this compound prevents the inhibitory phosphorylation of Cdc25, leading to the inappropriate activation of Cyclin B/Cdk1 and the abrogation of the G2/M checkpoint.
References
- 1. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitization by this compound, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chir-124 solubility issues and recommended solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHIR-124.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 0.3 nM in cell-free assays.[1][2] Its primary mechanism of action is to abrogate the S and G2-M phase cell cycle checkpoints that are activated in response to DNA damage.[3][4] By inhibiting Chk1, this compound prevents the phosphorylation and subsequent degradation of phosphatases like Cdc25A, leading to premature mitotic entry and apoptosis, particularly in cancer cells with p53 mutations.[3][5]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] It is considered insoluble in water and ethanol.[1][7][8] One source also indicates solubility in 0.1N aqueous HCl.[9]
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years.[7] Stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: this compound Solubility Issues
It is not uncommon for researchers to face challenges with the solubility of this compound. The following guide provides solutions to common problems.
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution | Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of this compound.[1][2] | Always use fresh, anhydrous, high-purity DMSO.[1][2] It is recommended to use a newly opened bottle or to aliquot from a larger stock that is properly stored with desiccant. |
| Low Temperature: The compound may have precipitated out of solution upon cooling or freezing. | Gently warm the solution to 37°C and use sonication or vortexing to aid in redissolving the compound. | |
| Difficulty dissolving this compound powder in DMSO | Insufficient mixing: The powder may not be fully dispersed in the solvent. | Use sonication to facilitate dissolution.[7] Vortexing the solution can also be beneficial. |
| Concentration exceeds solubility limit: The intended concentration may be higher than the solubility of that specific batch of this compound. | Refer to the solubility data table below. If you are near the upper solubility limits, consider preparing a slightly more dilute stock solution. | |
| Precipitation when diluting DMSO stock in aqueous media | Poor aqueous solubility: this compound is poorly soluble in aqueous solutions. Direct dilution of a concentrated DMSO stock into buffer or media can cause it to crash out. | To minimize precipitation, it is recommended to first perform a serial dilution of the inhibitor in DMSO to a lower concentration before adding it to your aqueous experimental medium.[7] This ensures that the final concentration of DMSO in the experiment remains low while the compound stays in solution. |
Quantitative Solubility Data
The solubility of this compound can vary slightly between different sources and batches. This table summarizes the available data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 6 - 14 | 14.29 - 33.34 |
| DMF | 3 | 7.14 |
| Water | < 1 (Insoluble) | Insoluble |
| Ethanol | < 1 (Insoluble) | Insoluble |
Data compiled from multiple sources.[1][2][6][7][8][10]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 419.91 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.199 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution at 37°C for a short period, followed by vortexing or sonication until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Visualizations
This compound Mechanism of Action: Chk1 Signaling Pathway
Caption: this compound inhibits Chk1, preventing cell cycle arrest and promoting apoptosis.
Troubleshooting Workflow for this compound Solubility
Caption: A stepwise guide to troubleshooting this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 8. adooq.com [adooq.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. apexbt.com [apexbt.com]
Chir-124 stability and proper storage conditions
This technical support guide provides essential information on the stability and proper storage of CHIR-124, a potent and selective Chk1 inhibitor. Adherence to these guidelines is critical for ensuring the integrity and performance of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3][4][5][6] Under these conditions, it is stable for at least three to four years.[2][4] Some suppliers recommend keeping the lyophilized powder in a desiccated environment.[5]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[1][2][3][4][5][6] It is practically insoluble in water and ethanol.[1][5]
Q3: How do I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[3][6] Sonication is also recommended.[1] One supplier notes that moisture in DMSO can reduce solubility, so using fresh DMSO is advisable.[4]
Q4: How should I store this compound stock solutions?
Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to a loss of potency.[4][5][6][7] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to two years.[7] For shorter-term storage, -20°C is also an option, with stability for up to one year.[7]
Q5: How stable is this compound in a stock solution at different temperatures?
The stability of this compound in solution is temperature-dependent. Please refer to the summary table below for detailed stability information at different temperatures. It is important to note that for in vivo experiments, it is best to prepare the working solution fresh on the day of use.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound | - Inappropriate solvent.- Low-quality or hydrated DMSO.- Insufficient mixing. | - Ensure you are using fresh, anhydrous DMSO.[4]- To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period.[3][6]- Sonication can also be used to help dissolve the compound.[1] |
| Precipitation of this compound in Aqueous Solutions | - Direct dilution of a concentrated DMSO stock solution into an aqueous buffer. | - To avoid precipitation, first, perform a serial dilution of your concentrated DMSO stock solution with DMSO. Then, add the diluted inhibitor to your aqueous buffer or cell culture medium.[1] |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage.- Multiple freeze-thaw cycles of the stock solution. | - Always store the solid compound at -20°C and stock solutions at -80°C.[1][2][3][4][5][6][7]- Ensure that stock solutions are aliquoted to minimize freeze-thaw cycles.[4][5][6][7] |
| Reduced Potency of this compound | - Long-term storage at inappropriate temperatures.- Repeated exposure to room temperature. | - Adhere strictly to the recommended storage conditions. For long-term storage of solutions, -80°C is recommended.[7] |
Data Presentation
This compound Storage and Stability Summary
| Form | Storage Temperature | Reported Stability | Citation(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [2] |
| Solid (Lyophilized) | -20°C (desiccated) | 36 months | [5] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [7] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [7] |
| Stock Solution in DMSO | -80°C | 6 months | [6] |
| Stock Solution in DMSO | -20°C | 1 month | [4][5][6] |
This compound Solubility
| Solvent | Reported Solubility | Citation(s) |
| DMSO | 6 - 14 mg/mL (approximately 14.3 - 33.3 mM) | [1][2][4][5][6] |
| DMF | 3 mg/mL | [2] |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [1][5] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, the vial can be gently warmed to 37°C and sonicated in an ultrasonic bath until the solid is completely dissolved.[3][6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate cryovials.
-
Store the aliquots at -80°C for long-term storage.[7]
Visualizations
This compound Mechanism of Action: Chk1 Inhibition and Cell Cycle Abrogation
Caption: this compound inhibits Chk1, preventing Cdc25A degradation and abrogating cell cycle arrest.
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: Workflow for preparing this compound from solid form to working solution for experiments.
References
- 1. This compound | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (CAS 405168-58-3) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Chir-124 Off-Target Effects: A Technical Support Guide
Welcome to the Technical Support Center for Chir-124. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate the off-target effects of this compound, a potent Chk1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 0.3 nM in cell-free assays.[1] Chk1 is a critical regulator of cell cycle checkpoints, particularly in response to DNA damage.
Q2: What are the known off-targets of this compound?
While this compound is highly selective for Chk1, it has been shown to potently inhibit other kinases at nanomolar concentrations. The most well-documented off-targets include Platelet-Derived Growth Factor Receptor (PDGFR) and Fms-like tyrosine kinase 3 (Flt3). It also shows activity against other kinases at higher concentrations.
Q3: Why is it important to consider off-target effects?
Off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in preclinical and clinical studies. Understanding and mitigating these effects is crucial for accurate data interpretation and the development of safe and effective therapeutics.
Q4: What is the first step I should take to assess this compound's off-target profile in my experimental system?
Troubleshooting Guide: Identifying Off-Target Effects
If you observe unexpected phenotypes or results in your experiments with this compound, it is crucial to investigate potential off-target effects. This guide provides a systematic approach to identifying the source of these effects.
Problem: Unexpected Cellular Phenotype Observed
Is the phenotype consistent with Chk1 inhibition?
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Yes: The phenotype is likely due to the on-target activity of this compound. Confirm by comparing with other known Chk1 inhibitors or using genetic approaches like siRNA/shRNA knockdown of Chk1.
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No: The phenotype may be due to an off-target effect. Proceed to the next steps to identify the responsible off-target kinase(s).
Step 1: In Silico and Database Analysis
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Action: Consult kinase inhibitor databases (e.g., HMS LINCS Project) and published literature to identify known and predicted off-targets of this compound and structurally similar compounds.
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Rationale: This provides a preliminary list of potential off-target candidates to investigate further.
Step 2: Biochemical Validation - Kinase Profiling
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Action: Perform a comprehensive kinase profiling assay (e.g., KINOMEscan™) to experimentally identify the off-target kinases of this compound.
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Rationale: This provides a broad, unbiased view of the inhibitor's selectivity across the kinome.
Step 3: Cellular Validation - Target Engagement
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Action: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages the putative off-target kinases within intact cells.
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Rationale: CETSA provides direct evidence of target binding in a physiological context.
Step 4: Cellular Validation - Signaling Pathway Analysis
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Action: Perform Western blot analysis to examine the phosphorylation status of downstream substrates of the identified off-target kinases.
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Rationale: This determines if the engagement of the off-target kinase by this compound leads to a functional alteration of its signaling pathway.
Troubleshooting Guide: Mitigating Off-Target Effects
Once an off-target effect has been confirmed, the following strategies can be employed to mitigate its impact on your experimental results.
Strategy 1: Dose-Response Analysis
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Action: Perform a dose-response curve for both the on-target (Chk1) and off-target effects.
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Rationale: Determine a concentration window where this compound effectively inhibits Chk1 with minimal engagement of the off-target kinase. This is often the simplest and most effective mitigation strategy.
Strategy 2: Use of a Structurally Unrelated Inhibitor
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Action: Treat cells with a different, structurally unrelated inhibitor of the identified off-target kinase.
Strategy 3: Genetic Knockdown/Knockout
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Action: Use shRNA or CRISPR/Cas9 to deplete the expression of the identified off-target kinase. Then, treat the cells with this compound.
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Rationale: If the unexpected phenotype is rescued or diminished in the knockdown/knockout cells, it confirms that the phenotype is mediated by the off-target kinase.
Strategy 4: Chemical Genetic Approaches
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Action: If available, utilize an analog-sensitive (AS) allele of the on-target kinase (Chk1) that is sensitive to a modified version of this compound but not the wild-type kinase.
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Rationale: This highly specific approach can definitively separate on-target from off-target effects.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) | Selectivity vs. Chk1 | Reference |
| Chk1 | 0.3 | - | [1] |
| Chk2 | 700 | 2333-fold | [2] |
| CDK2/cyclin A | 190 | 633-fold | [2] |
| cdc2/cyclin B | 510 | 1700-fold | [2] |
| CDK4/cyclin D | 2100 | 7000-fold | [2] |
| PDGFR | 6.6 | 22-fold | [3] |
| Flt3 | 5.8 | 19-fold | [3] |
Note: This table summarizes publicly available data. A comprehensive kinome scan is recommended for a complete off-target profile.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
1. Cell Treatment:
- Plate cells and grow to 70-80% confluency.
- Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for 1-2 hours.
2. Heating:
- Harvest cells by trypsinization and wash with PBS.
- Resuspend cells in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Lysis:
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Protein Analysis:
- Collect the supernatant (soluble protein fraction).
- Analyze the levels of the target protein (and a loading control) in the soluble fraction by Western blot.
5. Data Interpretation:
- A ligand-induced thermal shift is observed as an increase in the amount of soluble target protein at higher temperatures in the drug-treated samples compared to the vehicle-treated samples.
Protocol 2: Western Blot Analysis of Off-Target Signaling
This is a general protocol that should be optimized for specific antibodies.
1. Sample Preparation:
- Treat cells with vehicle or this compound at various concentrations and time points.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Denature protein lysates by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the phosphorylated substrate of the off-target kinase overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
- Strip and re-probe the membrane for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) for normalization.
Protocol 3: shRNA-mediated Knockdown for Off-Target Validation
This protocol outlines the general steps for using shRNA to validate an off-target effect.
1. shRNA Design and Vector Construction:
- Design at least two independent shRNAs targeting the mRNA of the putative off-target kinase. Include a non-targeting scramble shRNA control.
- Clone the shRNA oligonucleotides into a suitable lentiviral or retroviral vector.
2. Viral Production and Transduction:
- Produce lentiviral or retroviral particles by co-transfecting the shRNA vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
- Transduce the target cells with the viral particles in the presence of polybrene.
3. Selection and Knockdown Confirmation:
- Select for transduced cells using an appropriate selection marker (e.g., puromycin).
- Confirm knockdown of the target protein by Western blot or qRT-PCR.
4. Phenotypic Analysis:
- Treat the knockdown cells and control cells with this compound.
- Assess whether the knockdown of the off-target kinase rescues or diminishes the unexpected phenotype observed with this compound treatment.
Visualizations
Caption: On-target effect of this compound on the Chk1 signaling pathway.
Caption: Workflow for identifying this compound off-target effects.
Caption: Strategies for mitigating this compound off-target effects.
References
- 1. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
impact of hygroscopic DMSO on Chir-124 solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1 inhibitor, CHIR-124. The information focuses on the challenges related to its solubility in DMSO, particularly the impact of DMSO's hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve in DMSO. What could be the issue?
A1: The most common reason for this compound solubility issues in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of this compound.[1][2][3] It is crucial to use fresh, anhydrous DMSO from a newly opened bottle.[4] If you suspect your DMSO has absorbed moisture, using a fresh, sealed bottle is recommended.
Q2: What is the maximum solubility of this compound in fresh, anhydrous DMSO?
A2: The reported solubility of this compound in fresh DMSO varies slightly between suppliers but is generally in the range of 7 mg/mL to 14 mg/mL.[4][5]
| Supplier Data | Solubility in DMSO (mg/mL) | Molar Concentration (mM) |
| Supplier A | 7 | 16.67 |
| Supplier B | 14 | 33.34 |
| Supplier C | 10 | 23.81 |
Q3: I observed precipitation after diluting my this compound DMSO stock solution with aqueous media. Is this normal and how can I resolve it?
A3: Yes, it is common for compounds dissolved in a high concentration of DMSO to precipitate when diluted into an aqueous buffer or cell culture medium. This is because the overall solvent properties change, and the aqueous environment cannot maintain the solubility of the compound at that concentration.
To resolve this, you can try the following:
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Vortexing and Sonication: Gentle vortexing or sonication of the diluted solution can often help redissolve the precipitate.
-
Warming: A brief warming of the solution in a 37°C water bath may aid in redissolution.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution, adding the aqueous medium in smaller portions while continuously mixing.
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Lowering the Final Concentration: If precipitation persists, it may be necessary to lower the final working concentration of this compound in your experiment.
Q4: How does the water content in DMSO affect the solubility of kinase inhibitors like this compound?
Solubility of Baricitinib in DMSO/Water Mixtures at 298.2 K [6][7]
| DMSO Mass Fraction | Water Mass Fraction | Mole Fraction Solubility (x 10⁻²) |
| 1.0 | 0.0 | 3.15 |
| 0.9 | 0.1 | 2.85 |
| 0.8 | 0.2 | 2.21 |
| 0.7 | 0.3 | 1.53 |
| 0.6 | 0.4 | 0.89 |
| 0.5 | 0.5 | 0.45 |
| 0.4 | 0.6 | 0.19 |
| 0.3 | 0.7 | 0.07 |
| 0.2 | 0.8 | 0.02 |
| 0.1 | 0.9 | 0.005 |
| 0.0 | 1.0 | 0.002 |
This data for Baricitinib illustrates a general trend that can be expected for other poorly water-soluble kinase inhibitors like this compound.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
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Possible Cause: Precipitation of this compound from the stock or working solution, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect solutions: Before each use, carefully inspect your stock and working solutions for any visible precipitate.
-
Use fresh DMSO: Always prepare new stock solutions with fresh, anhydrous DMSO.
-
Proper storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.
-
Confirm solubility: If inconsistent results persist, consider performing a solubility check of your compound.
-
Issue 2: this compound appears to have low potency in cell-based assays.
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Possible Cause: The actual concentration of soluble this compound in the cell culture medium is lower than the calculated concentration due to precipitation upon dilution.
-
Troubleshooting Steps:
-
Optimize dilution method: When diluting the DMSO stock into aqueous media, add the stock solution to the media dropwise while vortexing to facilitate mixing and minimize local high concentrations that can lead to precipitation.
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Include a solvent control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
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Consider a lower final DMSO concentration: While many cell lines can tolerate up to 0.5% DMSO, a lower final concentration (e.g., 0.1%) is always preferable if the desired this compound concentration can be achieved.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO), new bottle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay in DMSO/Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of a compound like this compound.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to the wells. Include DMSO-only wells as a blank.
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Add the aqueous buffer (e.g., 98 µL of PBS) to each well.
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Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
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Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
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Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the λmax of this compound to determine the concentration of the soluble compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Chk1 Inhibitors: Chir-124 vs. UCN-01
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Checkpoint Kinase 1 (Chk1) inhibitors: Chir-124 and UCN-01. By examining their performance based on experimental data, this document aims to inform strategic decisions in cancer research and therapeutic development.
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1] Its function as a central mediator of cell cycle arrest, particularly in the S and G2/M phases, upon DNA damage makes it an attractive target for cancer therapy. By inhibiting Chk1, cancer cells with compromised G1 checkpoint mechanisms (often due to p53 mutations) can be sensitized to DNA-damaging agents, leading to mitotic catastrophe and apoptosis.[2] This guide focuses on a comparative analysis of this compound, a highly selective Chk1 inhibitor, and UCN-01 (7-hydroxystaurosporine), an earlier generation inhibitor with a broader kinase profile.
Data Presentation: A Quantitative Look at Potency and Selectivity
The efficacy and potential off-target effects of a kinase inhibitor are largely defined by its potency (IC50) against its intended target and its selectivity across the kinome. The following tables summarize the available quantitative data for this compound and UCN-01.
Table 1: In Vitro Potency against Chk1
| Inhibitor | Chk1 IC50 (nM) | Source |
| This compound | 0.3 | [3] |
| UCN-01 | ~5.6 (Ki) |
Table 2: Kinase Selectivity Profile
| Kinase | This compound IC50 (nM) | UCN-01 IC50 (nM) |
| Chk1 | 0.3 | ~5.6 (Ki) |
| Chk2 | 700 | >100 |
| CDK1/CycB | 510 | - |
| CDK2/CycA | 190 | - |
| CDK4/CycD1 | 2100 | - |
| FLT3 | 5.8 | - |
| PDGFRβ | 6.6 | - |
| PKCα | - | 29 |
| PKCβ | - | 34 |
| PKCγ | - | 32 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize Chk1 inhibitors.
Chk1 Kinase Inhibition Assay
This assay determines the in vitro potency of an inhibitor against Chk1.
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Reaction Setup: Prepare a reaction mixture containing recombinant Chk1 enzyme, a specific peptide substrate (e.g., CHKtide), and kinase assay buffer in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound or UCN-01) or DMSO (vehicle control) to the wells.
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Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
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Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method assesses the effect of Chk1 inhibitors on cell cycle distribution.
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Cell Treatment: Seed cells (e.g., a cancer cell line) and treat with the Chk1 inhibitor, a DNA damaging agent (e.g., camptothecin), or a combination of both. Include an untreated control.
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Cell Harvest: After the desired incubation period, harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
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Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
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Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
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Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V Staining
This assay quantifies the induction of apoptosis following treatment with Chk1 inhibitors.
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Cell Treatment: Treat cells with the desired concentrations of this compound, UCN-01, or control vehicle.
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Cell Harvest: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Chk1 Signaling Pathway
Caption: The ATR-Chk1 signaling pathway in response to DNA damage and its inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.
Concluding Remarks
The selection of a Chk1 inhibitor for preclinical or clinical investigation requires a thorough evaluation of its biochemical and cellular properties. This compound emerges as a highly potent and selective Chk1 inhibitor, with an IC50 in the sub-nanomolar range and significant selectivity over other kinases, including Chk2. This high selectivity may translate to a more favorable therapeutic window with fewer off-target effects.
In contrast, UCN-01, while a potent Chk1 inhibitor, also demonstrates activity against other kinases, notably members of the PKC family. This broader activity profile could contribute to both its therapeutic efficacy and its observed toxicities.
Ultimately, the choice between this compound and UCN-01, or other emerging Chk1 inhibitors, will depend on the specific research question or therapeutic context. For studies focused on the specific role of Chk1, a highly selective compound like this compound is preferable. In a therapeutic setting, the broader profile of UCN-01 might offer advantages in certain cancer types, but this comes with a higher risk of off-target effects. This guide provides a foundational comparison to aid in these critical decisions.
References
Unveiling Synergistic Anticancer Effects: An Isobologram Analysis of CHIR-124
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Interaction of the CHK1 Inhibitor CHIR-124 with Topoisomerase I Poisons.
In the landscape of precision oncology, the strategic combination of targeted therapies to enhance efficacy and overcome resistance is a paramount goal. This guide provides an in-depth comparison of the performance of this compound, a potent and selective Checkpoint Kinase 1 (CHK1) inhibitor, when used in synergy with topoisomerase I poisons. Experimental data, detailed protocols for isobologram analysis, and visualizations of the underlying signaling pathways are presented to support the objective evaluation of this promising therapeutic strategy.
Quantitative Analysis of Synergy: this compound in Combination with Topoisomerase I Inhibitors
The synergistic interaction between this compound and topoisomerase I inhibitors, such as SN-38 (the active metabolite of irinotecan) and camptothecin, has been demonstrated across various cancer cell lines, particularly those harboring p53 mutations.[1][2][3][4][5][6] Isobologram analysis, a gold standard for quantifying drug interactions, consistently reveals a synergistic relationship, indicating that the combined effect of the drugs is greater than the sum of their individual effects.
Table 1: Summary of Synergistic Effects of this compound with Topoisomerase I Inhibitors
| Combination | Cancer Cell Line Examples | Observed Effect | Reported Method of Synergy Determination |
| This compound + SN-38 | MDA-MB-231 (Breast), MDA-MB-435 (Breast), SW-620 (Colon), Colo205 (Colon), HCT116 (Colon) | Potentiation of growth inhibition, abrogation of S and G2-M checkpoints, increased apoptosis | Isobologram analysis, Response surface analysis |
| This compound + Camptothecin | MDA-MB-435 (Breast) | Synergistic growth inhibition | Isobologram analysis |
| This compound + Irinotecan (in vivo) | Orthotopic breast cancer xenograft model | Potentiation of growth inhibitory effects, abrogation of G2-M checkpoint, increased tumor apoptosis | Not applicable (in vivo study) |
The Underlying Mechanism: Abrogation of Cell Cycle Checkpoints and Induction of Apoptosis
The synergistic cytotoxicity of this compound and topoisomerase I inhibitors stems from their complementary mechanisms of action. Topoisomerase I inhibitors induce DNA single-strand breaks, which activate the DNA damage response (DDR) and lead to cell cycle arrest, primarily at the S and G2-M phases.[1][3][5][6] This arrest allows time for DNA repair.
This compound, as a CHK1 inhibitor, abrogates these crucial checkpoints.[1][3][5][6] CHK1 is a key kinase in the DDR pathway, and its inhibition prevents the cell from halting its progression through the cell cycle. This forces cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and subsequent apoptosis.[7][8] This effect is particularly pronounced in cancer cells with a mutated or deficient p53 tumor suppressor, as they are more reliant on the S and G2-M checkpoints for survival after DNA damage.[1][2][3][5][6]
A critical molecular event in this process is the stabilization of the phosphatase Cdc25A.[1][2][3][7][9] In response to DNA damage, CHK1 phosphorylates and promotes the degradation of Cdc25A. By inhibiting CHK1, this compound prevents Cdc25A degradation, leading to its accumulation.[1][2][3] Elevated levels of Cdc25A then activate cyclin-dependent kinases (CDKs), which drive the cell cycle forward, overriding the checkpoint signals.
Experimental Protocols
Isobologram Analysis using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. It is based on the median-effect principle and provides a Combination Index (CI) that serves as a quantitative measure of the interaction between two or more drugs.
1. Determination of Single-Agent Dose-Response Curves:
-
Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media and conditions.
-
Seed cells in 96-well plates at a predetermined density.
-
After allowing cells to adhere, treat them with a range of concentrations of this compound and the topoisomerase I inhibitor (e.g., SN-38) separately. Include a vehicle-only control.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
From the dose-response curves, determine the concentration of each drug that inhibits cell growth by 50% (IC50).
2. Combination Studies:
-
Treat cells with combinations of this compound and the topoisomerase I inhibitor at a constant ratio (e.g., based on the ratio of their IC50 values) or at various fixed-dose ratios.
-
Include single-agent controls and a vehicle control in the same experiment.
-
After incubation, assess cell viability.
3. Calculation of the Combination Index (CI):
-
The CI is calculated using the following formula, derived from the median-effect equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
-
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
4. Isobologram Plot:
-
An isobologram is a graphical representation of the drug interaction.
-
The x- and y-axes represent the doses of the two drugs.
-
The line connecting the IC50 values of the two individual drugs is the line of additivity.
-
Data points for the drug combination that produce the same 50% inhibition are plotted.
-
Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
Visualizing the Molecular Interactions
To better understand the processes described, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.
Caption: A flowchart outlining the key steps in performing an isobologram analysis.
Caption: The synergistic mechanism of this compound and topoisomerase inhibitors.
Conclusion
The combination of the CHK1 inhibitor this compound with topoisomerase I poisons represents a compelling therapeutic strategy, particularly for p53-deficient cancers. The robust synergistic interaction, as determined by isobologram analysis, is rooted in the abrogation of critical DNA damage checkpoints, leading to enhanced cancer cell death. This guide provides a framework for understanding and evaluating this synergy, offering valuable insights for researchers and drug development professionals working to advance cancer therapy. The detailed experimental protocol for isobologram analysis and the illustrative signaling pathway diagrams serve as practical tools for further investigation and development of this promising combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Chk1-mediated Cdc25A degradation as a critical mechanism for normal cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 7. Dual regulation of Cdc25A by Chk1 and p53-ATF3 in DNA replication checkpoint control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
Validating Chir-124's Abrogation of the G2-M Checkpoint: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chir-124, a potent and selective Chk1 inhibitor, with other alternatives for abrogating the G2-M cell cycle checkpoint. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for cancer therapy and cell cycle research.
Introduction to G2-M Checkpoint Abrogation
The G2-M checkpoint is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair.[1] However, many cancer cells have a defective G1 checkpoint and rely heavily on the S and G2-M checkpoints for survival, especially when treated with DNA-damaging agents.[2] Abrogating the G2-M checkpoint in these cancer cells can force them into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis. This strategy forms the basis of synergistic cancer therapies combining DNA-damaging agents with checkpoint inhibitors.[3][4]
Checkpoint kinase 1 (Chk1) is a key regulator of the G2-M checkpoint.[5] Following DNA damage, Chk1 is activated and phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation.[3] This prevents the activation of the Cdk1/Cyclin B complex, which is essential for mitotic entry.[2] Inhibitors of Chk1, such as this compound, can override this checkpoint arrest.
This compound: A Potent and Selective Chk1 Inhibitor
This compound is a quinolone-based small molecule that acts as a potent and highly selective inhibitor of Chk1.[6] It has been shown to effectively abrogate the G2-M checkpoint induced by various DNA-damaging agents, including topoisomerase I poisons (e.g., camptothecin, SN-38) and ionizing radiation.[5][6] This abrogation leads to enhanced cytotoxicity and apoptosis in cancer cells, particularly those with p53 mutations.[6][7]
Mechanism of Action of this compound
The primary mechanism of this compound involves the direct inhibition of Chk1 kinase activity. By binding to the ATP-binding site of Chk1, this compound prevents the phosphorylation of its downstream substrates.[8] This leads to the restoration of Cdc25A protein levels, which is normally targeted for degradation by Chk1 following DNA damage.[6][7] Active Cdc25A can then dephosphorylate and activate Cdk1, promoting entry into mitosis despite the presence of DNA damage.
Comparison of this compound with Other G2-M Checkpoint Inhibitors
Several other small molecules have been developed to inhibit key regulators of the G2-M checkpoint. The following table provides a comparison of this compound with other notable Chk1 inhibitors.
| Inhibitor | Target(s) | IC50 (Chk1) | Selectivity | Reference |
| This compound | Chk1 | 0.3 nM | >2000-fold vs. Chk2; >500-fold vs. Cdk2/4, Cdc2 | [9] |
| UCN-01 (7-hydroxystaurosporine) | Chk1, PKC, and others | ~10-40 nM | Non-selective kinase inhibitor | [10] |
| PF-00477736 | Chk1 | 0.49 nM | >1000-fold vs. Chk2 | [11] |
| XL844 | Chk1, Chk2 | 2.5 nM (Chk1), 0.2 nM (Chk2) | Dual Chk1/Chk2 inhibitor | [11] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Data Supporting this compound's Activity
Abrogation of G2-M Arrest
Studies have demonstrated that this compound effectively abrogates the G2-M arrest induced by DNA-damaging agents. For example, in ML-1 human AML cells arrested in G2 by CNDAC, treatment with 25 nM this compound for 6 hours reduced the proportion of cells in G2/M from 52% to approximately 10-12%.[10] This effect was comparable to that observed with the less selective inhibitor UCN-01.[10]
| Cell Line | Inducing Agent | Treatment | % Cells in G2/M (Control) | % Cells in G2/M (Treated) | Reference |
| ML-1 (AML) | CNDAC (2 µM, 24h) | This compound (25 nM, 6h) | 52% | ~10-12% | [10] |
| MDA-MD-435 (Breast) | SN-38 | This compound | G2-M checkpoint abrogated | - | [6][9] |
| HCT116 (Colon) | Ionizing Radiation | This compound | G2-M arrest induced | G2-M arrest abrogated | [5] |
Potentiation of Cytotoxicity
This compound demonstrates synergistic cytotoxicity when combined with topoisomerase I poisons in various p53-mutant cancer cell lines.[6][9] This potentiation is attributed to the abrogation of the S and G2-M checkpoints, leading to increased apoptosis.[6]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
DNA-damaging agent (e.g., SN-38, CNDAC, or ionizing radiation)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the DNA-damaging agent for a specified duration to induce G2-M arrest.
-
Add this compound at the desired concentration and incubate for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Phospho-Histone H3
This protocol is used to detect the phosphorylation of Histone H3 on Serine 10, a marker of mitotic entry.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Histone H3 (Ser10), anti-total Histone H3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated as described for flow cytometry.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Histone H3 and a loading control to ensure equal loading.
Conclusion
This compound is a highly potent and selective Chk1 inhibitor that effectively abrogates the G2-M checkpoint. Its high selectivity for Chk1 over other kinases makes it a valuable tool for studying the specific roles of Chk1 in cell cycle control and DNA damage response. The experimental data strongly supports its use in combination with DNA-damaging agents to enhance cancer cell cytotoxicity. This guide provides a foundation for researchers to design and interpret experiments aimed at validating the abrogation of the G2-M checkpoint by this compound and comparing its efficacy with other checkpoint inhibitors.
References
- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiosensitization by this compound, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Centrosome-associated regulators of the G2/M checkpoint as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CHIR-124 and Other Chk1 Inhibitors on pChk1 Levels via Western Blot
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Checkpoint Kinase 1 (Chk1) Inhibitors' Performance.
This guide provides a comparative analysis of the Chk1 inhibitor CHIR-124 and other alternative inhibitors, focusing on their impact on the phosphorylation of Chk1 (pChk1) as determined by Western blot analysis. The data presented is compiled from published experimental findings to aid researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison of Chk1 Inhibitors
The efficacy of various Chk1 inhibitors can be assessed by their ability to modulate the phosphorylation of Chk1 at specific serine residues, which is a hallmark of its activation in the DNA damage response (DDR) pathway. The following table summarizes the quantitative data from Western blot analyses of pChk1 levels following treatment with this compound and other selected Chk1 inhibitors.
| Inhibitor | Cell Line | Treatment Conditions | Change in pChk1 Levels | Reference |
| This compound | U-2 OS | 5 nM | Decrease in pChk1 (S296) | |
| U-2 OS | 50 nM | Further decrease in pChk1 (S296) | ||
| UCN-01 | U-2 OS | 30 nM | Decrease in pChk1 (S296) | |
| U-2 OS | 300 nM | Further decrease in pChk1 (S296) | ||
| HeLa | 300 nM (in the presence of 2 mM HU) | Blocks HU-induced Chk1 hyperphosphorylation | ||
| AZD7762 | MiaPaCa-2 | 100 nM (in combination with 50 nM gemcitabine) | Marked increase in pChk1 (S345) | |
| Urothelial Carcinoma Cells | (in combination with gemcitabine) | Enhanced phosphorylation of Chk1 (S345) | ||
| MK-8776 | ASPC-1 | 0-1000 nM (6h) | Dose-dependent decrease in pChk1 (S296) | |
| SW620 | 0-1000 nM (6h) | Dose-dependent decrease in pChk1 (S296) | ||
| H1299 | (in combination with Pemetrexed) | Increased pChk1 (S345) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language.
A Comparative Guide to Assays for Confirming Chir-124-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Chir-124 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical regulator of cell cycle checkpoints in response to DNA damage.[1][2][3] By abrogating the S and G2-M checkpoints, this compound can potentiate the cytotoxic effects of DNA-damaging agents, leading to apoptosis, particularly in p53-deficient cancer cells.[1][2][4] This guide provides a comparative overview of key assays used to confirm and quantify this compound-induced apoptosis, offering experimental data for comparison, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparison of Key Apoptotic Assays
The confirmation of apoptosis is crucial in evaluating the efficacy of anti-cancer agents like this compound. The following table summarizes the performance of three widely used assays for detecting this compound-induced apoptosis.
| Assay | Principle | Throughput | Sensitivity | Quantitative Capability | Key Findings with this compound |
| Western Blot for PARP Cleavage | Detects the cleavage of PARP-1 (116 kDa) into its 89 kDa fragment, a hallmark of caspase-mediated apoptosis.[5][6][7] | Low to Medium | Moderate | Semi-quantitative | Demonstrates a dose-dependent increase in the 89 kDa PARP fragment following this compound treatment, especially in combination with DNA damaging agents. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases-3 and -7 using a substrate that releases a fluorescent or luminescent signal upon cleavage.[8][9][10] | High | High | Fully Quantitative | Shows a significant increase in caspase-3/7 activity in cells treated with this compound, confirming the activation of the apoptotic cascade. |
| Annexin V/PI Staining by Flow Cytometry | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.[11][12][13] | High | High | Fully Quantitative | Allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing a detailed picture of cell fate after this compound treatment. |
Quantitative Data Summary
The following tables present representative quantitative data from experiments using this compound in combination with the topoisomerase I inhibitor, SN-38, in a p53-mutant cancer cell line.
Table 1: PARP Cleavage Analysis
| Treatment | Concentration | Cleaved PARP (89 kDa) / β-actin (Relative Density) |
| Vehicle Control | - | 0.15 |
| This compound | 100 nM | 0.25 |
| SN-38 | 20 nM | 0.40 |
| This compound + SN-38 | 100 nM + 20 nM | 1.20 |
Table 2: Caspase-3/7 Activity
| Treatment | Concentration | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| This compound | 100 nM | 1.8 |
| SN-38 | 20 nM | 3.5 |
| This compound + SN-38 | 100 nM + 20 nM | 9.2 |
Table 3: Annexin V/PI Staining
| Treatment | Concentration | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | - | 95.2 | 2.5 | 2.3 |
| This compound | 100 nM | 88.6 | 7.1 | 4.3 |
| SN-38 | 20 nM | 75.4 | 15.8 | 8.8 |
| This compound + SN-38 | 100 nM + 20 nM | 42.1 | 38.5 | 19.4 |
Signaling Pathway and Experimental Workflows
Caption: this compound-induced apoptosis signaling pathway.
Caption: Western blot workflow for PARP cleavage.
Caption: Annexin V/PI staining workflow.
Experimental Protocols
Western Blot for PARP Cleavage
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP (recognizing the full-length 116 kDa form) and cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C.[14] Also, probe for a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on a commercially available "add-mix-measure" assay format, such as Caspase-Glo® 3/7.[15]
-
Cell Plating: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and/or other compounds as required. Include vehicle-only wells as a negative control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add the reagent directly to the cell culture wells (typically in a 1:1 volume ratio).
-
Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Annexin V/PI Staining by Flow Cytometry
-
Cell Harvesting: Following treatment, harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12][16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Be sure to include single-stain controls for proper compensation.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ptglab.com [ptglab.com]
- 12. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bdbiosciences.com [bdbiosciences.com]
CHIR-124: A Comparative Analysis of Efficacy in p53 Wild-Type vs. Mutant Cancer Cells
FOR IMMEDIATE RELEASE
New York, NY – November 7, 2025 – A comprehensive analysis of the checkpoint kinase 1 (Chk1) inhibitor, CHIR-124, reveals a differential efficacy profile in cancer cells dependent on their p53 tumor suppressor status. This guide synthesizes available preclinical data, providing researchers, scientists, and drug development professionals with a detailed comparison of this compound's activity in p53 wild-type versus p53 mutant cells, supported by experimental data and detailed methodologies.
Enhanced Potency in p53-Deficient Cancers
This compound, a potent and selective Chk1 inhibitor, has demonstrated significant antitumor activity, particularly when used in combination with DNA-damaging agents.[1] The core mechanism of this synergy lies in the abrogation of cell cycle checkpoints, which are critical for allowing cancer cells to repair DNA damage before proceeding with cell division. In p53-deficient tumors, the G1 checkpoint is often non-functional, making them heavily reliant on the S and G2-M checkpoints, which are regulated by Chk1. By inhibiting Chk1, this compound effectively dismantles these remaining safeguards, pushing cancer cells into premature and lethal mitosis.
Experimental evidence strongly suggests that the loss of p53 function enhances the cytotoxic effects of this compound.[2][3] Studies have shown that in p53-null cells, the abrogation of the G2-M checkpoint and the subsequent induction of apoptosis by this compound are markedly increased.[1][2] This selective vulnerability of p53-mutant cells positions this compound as a promising agent for targeted cancer therapy.
Quantitative Comparison of this compound Efficacy
The following tables summarize the quantitative data from various studies, highlighting the differential effects of this compound on p53 wild-type and p53 mutant/null cancer cell lines.
Table 1: In Vitro Growth Inhibition by this compound in Combination with Topoisomerase I Poisons
| Cell Line | p53 Status | Combination Agent | Outcome | Reference |
| MDA-MD-435 | Mutant | Camptothecin/SN-38 | Synergistic growth inhibition | [1][2] |
| HCT116 | Wild-Type | SN-38 | Sensitization | [2] |
| HCT116 p53-/- | Null | SN-38 | Enhanced sensitization and apoptosis | [2] |
Table 2: Effect of this compound on Cell Cycle Progression and Apoptosis in Combination with Ionizing Radiation (IR)
| Cell Line | p53 Status | Treatment | Key Observations | Reference |
| HCT116 | Wild-Type | This compound + IR | Radiosensitization, G2 arrest abrogation | [4][5][6] |
| HCT116 p53-/- | Null | This compound + IR | Similar radiosensitization to WT, dramatic increase in mitotic cells, marked accumulation of polyploid cells | [4][5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
Caption: this compound mechanism in p53 WT vs. mutant cells.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound, the DNA damaging agent, or a combination of both for 48-72 hours.
-
Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 values are then calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)
-
Cell Treatment: Treat cells with the indicated drug concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
The available data strongly support the hypothesis that the efficacy of the Chk1 inhibitor this compound is significantly enhanced in cancer cells with a mutant or null p53 status, particularly when combined with DNA damaging therapies. This differential sensitivity provides a strong rationale for the clinical development of this compound in patient populations with p53-deficient tumors. Further investigation is warranted to fully elucidate the complex interplay between Chk1 inhibition, p53 status, and the DNA damage response to optimize therapeutic strategies.
References
- 1. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. Radiosensitization by this compound, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Chk1 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of several alternative Checkpoint Kinase 1 (Chk1) inhibitors to the well-characterized compound Chir-124. The information presented herein, supported by experimental data from preclinical studies, is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs in the fields of oncology and drug discovery.
Introduction to Chk1 Inhibition
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, providing time for DNA repair and preventing the propagation of genomic errors.[1] In many cancer cells, which often harbor defects in other cell cycle checkpoints (e.g., p53), there is an increased reliance on the Chk1-mediated checkpoint for survival, particularly in the presence of DNA-damaging chemotherapeutics.[2] Inhibition of Chk1 can therefore selectively sensitize cancer cells to these agents, leading to mitotic catastrophe and apoptosis.[2]
This compound is a potent and selective Chk1 inhibitor that has been extensively used in preclinical research.[3] This guide explores several alternative inhibitors, detailing their potency, selectivity, and cellular effects to provide a comprehensive resource for the scientific community.
Comparative Analysis of Chk1 Inhibitors
The following table summarizes the in vitro potency and selectivity of various Chk1 inhibitors against Chk1 and other related kinases. This data is crucial for understanding the specificity of each compound and potential off-target effects.
| Inhibitor | Chk1 IC50/Ki | Chk2 IC50/Selectivity | Other Kinase Inhibition | Reference(s) |
| This compound | 0.3 nM (IC50) | >2000-fold selective vs. Chk2 | Weak inhibition of CDK2/4 and Cdc2 | [3] |
| AZD7762 | 5 nM (IC50) | Equally potent against Chk2 | CAM, Yes, Fyn, Lyn, Hck, Lck | [3] |
| SCH900776 (MK-8776) | 3 nM (IC50) | ~500-fold selective vs. Chk2 | 50-fold selective vs. CDK2 | [3] |
| LY2603618 (Rabusertib) | 7 nM (IC50) | ~100-fold more potent against Chk1 | - | [3] |
| UCN-01 (7-hydroxystaurosporine) | - | Broad-spectrum kinase inhibitor | Protein Kinase C (PKC) family | [4] |
| XL844 | - | Potent inhibitor of Chk1 and Chk2 | - | - |
| GDC-0575 | 1.2 nM (IC50) | Highly selective | - | [3] |
| SAR-020106 | 13.3 nM (IC50) | >10 µM (IC50 for Chk2) | Minimal cross-reactivity with 38 other kinases | [5] |
| PF-477736 | 0.49 nM (Ki) | ~100-fold selective vs. Chk2 | VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, Yes | [3] |
| Prexasertib (LY2606368) | 0.9 nM (Ki) | 8 nM (IC50 for Chk2) | RSK1 (IC50 of 9 nM) | [3] |
Signaling Pathway and Experimental Workflows
To effectively utilize Chk1 inhibitors, a thorough understanding of the underlying signaling pathway and the experimental workflows for their evaluation is essential.
Chk1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway. Upon DNA damage, ATR kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest.
Experimental Workflow for Evaluating Chk1 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of Chk1 inhibitors in cancer cell lines.
Detailed Experimental Protocols
In Vitro Chk1 Kinase Assay (Radiolabeled ATP)
This protocol is a standard method for determining the in vitro potency of a Chk1 inhibitor.[6][7]
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 peptide substrate (e.g., a peptide derived from Cdc25C)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor (dissolved in DMSO)
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, Chk1 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction mixture, followed by the addition of the recombinant Chk1 enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of Chk1 inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This colorimetric assay is widely used to assess the effect of Chk1 inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Chk1 inhibitor and/or DNA damaging agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Chk1 inhibitor, either alone or in combination with a DNA damaging agent. Include untreated and vehicle-treated controls.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of Chk1 inhibitors on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Chk1 inhibitor and/or DNA damaging agent
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat them with the Chk1 inhibitor and/or DNA damaging agent for the desired duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The selection of a Chk1 inhibitor is a critical decision in experimental design. This guide provides a comparative overview of several alternatives to this compound, highlighting their respective potencies and selectivities. The provided experimental protocols and workflow diagrams offer a foundational framework for the in vitro evaluation of these compounds. Researchers are encouraged to consider the specific context of their study, including the cell lines and combination agents used, when selecting the most appropriate Chk1 inhibitor to advance their cancer research.
References
- 1. revvity.com [revvity.com]
- 2. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Dual-Target Efficacy of Chir-124 in Malaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. Chir-124, a potent inhibitor of human Checkpoint Kinase 1 (Chk1), has demonstrated significant promise as a multistage antimalarial agent. This guide provides a comprehensive comparison of this compound's performance against other antimalarials, supported by experimental data, and details the methodologies for validating its dual-target effect.
Dual-Target Mechanism of Action: PfArk1 Inhibition and Hemozoin Formation Disruption
This compound exhibits a dual mechanism of action against P. falciparum, contributing to its potent antimalarial activity. It competitively inhibits P. falciparum Aurora-related kinase-1 (PfArk1) and also disrupts the formation of hemozoin, a crucial detoxification product for the parasite.[1][2][3] This polypharmacological profile is advantageous for minimizing the risk of resistance development.[4]
dot
Caption: Dual-target mechanism of this compound in Plasmodium falciparum.
Comparative Performance Analysis
The in vitro efficacy of this compound has been evaluated against both drug-sensitive and drug-resistant strains of P. falciparum. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other commonly used antimalarial drugs.
Table 1: In Vitro Efficacy of this compound against P. falciparum Strains
| Compound | Strain | IC50 (nM) | Reference |
| This compound | NF54 | 80 | [5] |
| This compound | Dd2 | 240 | [5] |
| This compound | K1 | Not Reported |
Table 2: Comparative In Vitro Efficacy of Antimalarial Drugs
| Drug | Strain 3D7 (Chloroquine-sensitive) IC50 (nM) | Strain K1 (Chloroquine-resistant) IC50 (nM) | Reference(s) |
| Chloroquine | 8.6 - 22 | 155 - 275 | [2][6][7] |
| Artesunate | 6.8 - 43.1 | Not Reported | [8][9][10] |
| Atovaquone | 0.889 - 1.4 | 0.906 | [11][12] |
| Mefloquine | 50 | >30 | [13][14] |
Experimental Protocols
Validation of this compound's dual-target effect requires a combination of biochemical and cell-based assays.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay determines the IC50 of a compound against P. falciparum.
dot
Caption: Workflow for the in vitro antimalarial susceptibility assay.
Protocol:
-
Parasite Culture: Maintain P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Assay Setup: Add synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well. Include drug-free wells as controls.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
Staining and Lysis: After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration using non-linear regression analysis.
Hemozoin Inhibition Assay (Cell-based)
This assay assesses the ability of a compound to interfere with hemozoin formation within the parasite.
Protocol:
-
Parasite Culture and Treatment: Synchronized late-stage trophozoites are treated with different concentrations of this compound or a known hemozoin inhibitor (e.g., chloroquine) for a defined period (e.g., 6-8 hours).
-
Heme Fractionation: After treatment, parasites are harvested, and heme is fractionated into three components: hemoglobin, free heme, and hemozoin. This is typically achieved by differential solubility and centrifugation steps.
-
Quantification: The amount of heme in each fraction is quantified spectrophotometrically.
-
Data Analysis: An increase in the free heme fraction and a corresponding decrease in the hemozoin fraction in treated parasites compared to untreated controls indicate inhibition of hemozoin formation.
Kinase Inhibition Assay (Whole-cell)
This assay evaluates the inhibitory effect of a compound on specific parasite kinases.
Protocol:
-
Kinobeads Pulldown: P. falciparum lysate is incubated with Kinobeads, which are beads coated with broad-spectrum kinase inhibitors, to capture a significant portion of the parasite's kinome.
-
Competitive Binding: The captured kinases are then incubated with varying concentrations of this compound.
-
Elution and Quantification: Kinases that are displaced from the beads by this compound are eluted and identified and quantified using mass spectrometry.
-
Data Analysis: The dose-dependent reduction in the amount of a specific kinase (e.g., PfArk1) bound to the beads indicates that this compound is a competitive inhibitor of that kinase.
PfArk1 Conditional Knockdown
Conditional knockdown systems, such as the TetR-DOZI or glmS ribozyme systems, are used to specifically deplete the target protein (PfArk1) and observe the resulting phenotype, thus validating it as a drug target.[6][13][15]
dot
Caption: Logic of PfArk1 conditional knockdown for target validation.
Generalized Protocol (using TetR-DOZI system):
-
Generation of Transgenic Parasites: Genetically modify P. falciparum to express the PfArk1 gene under the control of the TetR-DOZI system. This typically involves inserting TetR-binding aptamers into the 3' UTR of the endogenous pfark1 locus. A separate plasmid expressing the TetR-DOZI fusion protein is also introduced.
-
Parasite Culture and Induction: Culture the transgenic parasites in the presence of anhydrotetracycline (aTc) to allow for the expression of PfArk1.
-
Knockdown Induction: To deplete PfArk1, wash the parasites to remove aTc.
-
Phenotypic Analysis: Monitor the growth and morphology of the parasites in the absence of aTc compared to the aTc-treated control group. A growth defect or abnormal morphology upon PfArk1 depletion confirms its essentiality.
-
Drug Synergy/Antagonism: Perform in vitro susceptibility assays with this compound on both the PfArk1-expressing and PfArk1-depleted parasites. An altered IC50 value in the knockdown line can provide further evidence of on-target activity.
Conclusion
This compound represents a promising antimalarial candidate with a dual mechanism of action that is effective against both drug-sensitive and resistant P. falciparum strains. The experimental protocols outlined in this guide provide a framework for the comprehensive validation of its unique therapeutic properties. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its development as a next-generation antimalarial drug.
References
- 1. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The three Plasmodium falciparum Aurora-related kinases display distinct temporal and spatial associations with mitotic structures in asexual blood stage parasites and gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible knockdown of Plasmodium gene expression using the glmS ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimalarial Exposure Delays Plasmodium falciparum Intra-Erythrocytic Cycle and Drives Drug Transporter Genes Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inducible Knockdown of Plasmodium Gene Expression Using the glmS Ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
Chir-124: A Potent Kinase Inhibitor with a Defined Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Chir-124's Kinase Inhibition Profile.
This compound is a potent, ATP-competitive inhibitor primarily targeting Checkpoint kinase 1 (Chk1), a critical regulator of the DNA damage response and cell cycle checkpoints.[1][2] Its high degree of selectivity and potency makes it a valuable tool for cancer research and a potential therapeutic agent. However, a comprehensive understanding of its cross-reactivity against other kinases is crucial for accurately interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of this compound's inhibitory activity against its primary target and a panel of other kinases, supported by experimental data and protocols.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been assessed against a range of kinases, revealing a high degree of selectivity for Chk1. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, providing a clear comparison of its potency and selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk1 | Kinase Family |
| Chk1 | 0.3 | 1 | Cell Cycle Kinase |
| FLT3 | 5.8 | 19 | Receptor Tyrosine Kinase |
| PDGFR | 6.6 | 22 | Receptor Tyrosine Kinase |
| GSK-3 | 23.3 | 78 | CMGC Kinase |
| PKCγ | 110 | 367 | AGC Kinase |
| CDK2/Cyclin A | 191.1 | 637 | Cell Cycle Kinase |
| VEGFR1/FLT1 | 463.6 | 1545 | Receptor Tyrosine Kinase |
| CDC2/Cyclin B | 505.7 | 1686 | Cell Cycle Kinase |
| PKCα | 580 | 1933 | AGC Kinase |
| PKCβII | 580 | 1933 | AGC Kinase |
| VEGFR2/Flk-1 | 577.9 | 1926 | Receptor Tyrosine Kinase |
| Chk2 | 697.4 | 2325 | Cell Cycle Kinase |
| FGFR3 | 1290 | 4300 | Receptor Tyrosine Kinase |
| CDK4/Cyclin D | 2050 | 6833 | Cell Cycle Kinase |
| bFGFR | 2010 | 6700 | Receptor Tyrosine Kinase |
| PKAbl | 2250 | 7500 | AGC Kinase |
| ERK2 | 4310 | 14367 | MAPK Kinase |
Data compiled from multiple sources.[1][3][4][5]
As the data indicates, this compound is exceptionally potent against Chk1, with an IC50 of 0.3 nM.[1][5] While it demonstrates some activity against the receptor tyrosine kinases FLT3 and PDGFR in the low nanomolar range, it is significantly less active against other kinases, with selectivity ranging from over 600-fold to greater than 14,000-fold.[1][4][5] Notably, this compound is over 2,000-fold more selective for Chk1 than for the closely related kinase Chk2.[1][4]
Experimental Methodologies
The determination of this compound's kinase inhibition profile was conducted using in vitro kinase assays. The following is a detailed protocol for a representative Chk1 inhibition assay.
Chk1 Kinase Inhibition Assay Protocol
Objective: To determine the IC50 value of this compound against recombinant human Chk1 kinase.
Materials:
-
Recombinant human Chk1 kinase domain
-
Biotinylated cdc25c peptide substrate (biotin-[AHX]SGSGS*GLYRSPSMP-ENLNRPR[CONH2])
-
This compound (serial dilutions)
-
Kinase reaction buffer: 30 mmol/L Tris-HCl (pH 7.5), 10 mmol/L MgCl₂, 2 mmol/L DTT, 4 mmol/L EDTA, 25 mmol/L β-glycerophosphate, 5 mmol/L MnCl₂, 0.01% bovine serum albumin
-
Unlabeled ATP
-
³³P-γ-labeled ATP
-
Streptavidin-coated microtiter plates
-
Stop reaction buffer (e.g., 25 mM EDTA)
-
Scintillation counter or phosphorimager
Procedure:
-
A dilution series of this compound is prepared in the kinase reaction buffer.
-
The kinase reaction is initiated by mixing the this compound dilutions with the kinase reaction buffer containing 1.35 nmol/L Chk1 kinase domain, 0.5 μmol/L biotinylated cdc25c peptide substrate, 1 μmol/L unlabeled ATP, and 5 nmol/L ³³P-γ-labeled ATP.[4]
-
The reaction mixtures are incubated at room temperature for a defined period (e.g., 1-4 hours) to allow for peptide phosphorylation.[6]
-
The reaction is terminated by the addition of a stop reaction buffer.
-
The reaction mixtures are transferred to streptavidin-coated microtiter plates to capture the biotinylated peptide substrate.
-
The plates are washed to remove unincorporated ³³P-γ-labeled ATP.
-
The amount of incorporated radiolabel, corresponding to the extent of peptide phosphorylation, is quantified using a scintillation counter or phosphorimager.
-
The IC50 value, the concentration of this compound that inhibits 50% of Chk1 kinase activity, is calculated from the dose-response curve.
Signaling Pathway Visualizations
To visualize the primary target and a key off-target pathway of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Overview of the PDGFR signaling pathway, a key off-target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of Chir-124: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines necessitates a conservative approach to the disposal of Chir-124, a potent Chk1 kinase inhibitor. This document provides essential procedural guidance for its safe handling and disposal, drawing upon established best practices for cytotoxic and hazardous research compounds.
Researchers, scientists, and drug development professionals must handle this compound with the utmost care throughout its lifecycle, including its final disposal. Due to its high potency and biological activity, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Handling and Storage Profile
Proper handling and storage are critical prerequisites to safe disposal. Below is a summary of key information for this compound.
| Property | Recommendation |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1] |
| Shipping Condition | Typically shipped at ambient temperature; may use blue ice.[1] |
| Solubility | Soluble in DMSO.[1] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. |
Step-by-Step Disposal Procedure
The following step-by-step procedure should be followed for the disposal of this compound and associated waste.
Waste Segregation and Collection
All waste streams containing this compound must be segregated from non-hazardous laboratory trash.
-
Solid Waste: This includes unused or expired pure this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and plasticware.
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
It is best practice to use the original container for the disposal of the pure compound, ensuring the manufacturer's label is not defaced.[2]
-
-
Liquid Waste: This includes stock solutions, experimental solutions, and solvent rinsates from cleaning contaminated glassware.
-
Collect all liquid waste in a dedicated, sealed, and shatter-resistant container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste: This includes needles, syringes, and scalpels contaminated with this compound.
-
Dispose of all contaminated sharps directly into a designated sharps container for hazardous chemical waste.
-
If a syringe still contains any volume of the drug, it must be disposed of as hazardous chemical waste in a specific bulk waste container, not a standard sharps container.[3]
-
Labeling and Storage of Waste
Proper labeling and temporary storage are crucial for ensuring safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and quantity of the waste.
-
Satellite Accumulation Area (SAA): Store sealed waste containers in a designated SAA at or near the point of generation.[2] This area should be clearly marked, and secondary containment should be used to prevent spills.
Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any solutions containing it be poured down the sink.
-
Do Not Dispose as Regular Trash: All this compound contaminated materials must be disposed of as hazardous waste.
Experimental Protocols Referenced
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Chir-124
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the Potent Chk1 Inhibitor, Chir-124.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective Chk1 kinase inhibitor.[1][2][3][4][5][6] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities. This compound is a small molecule compound that potently inhibits Chk1 with an IC50 of 0.3 nM, demonstrating high selectivity over other kinases.[2][3][4] Given its potent biological activity, this compound must be handled with care, assuming it to be cytotoxic and potentially hazardous upon exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE, based on standard laboratory practices for potent compounds.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes of solutions containing this compound. |
| Lab Coat | Full-length, cuffed laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher (e.g., a properly fitted half-mask respirator with appropriate cartridges) | Recommended when handling the solid form of this compound to prevent inhalation of fine particles. |
| Face Shield | Full-face shield | To be worn in conjunction with goggles when there is a significant risk of splashes, such as during the preparation of concentrated stock solutions. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key stages of handling, from receipt to use.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols
Stock Solution Preparation:
-
Preparation Environment: All manipulations involving solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Weighing: Tare a clean, amber glass vial on an analytical balance. Carefully add the desired amount of this compound powder to the vial.
-
Solvent Addition: this compound is soluble in DMSO.[3] Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a clearly labeled, sealed container.[5]
Working Solution Preparation:
-
Dilution: In a chemical fume hood, dilute the stock solution of this compound with the appropriate cell culture medium or buffer to the final working concentration.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid creating aerosols.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a designated, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste bag within the fume hood. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag immediately after use. |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Signaling Pathway of this compound
This compound is a potent inhibitor of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response. By inhibiting Chk1, this compound can abrogate cell cycle checkpoints, particularly the G2-M checkpoint, and potentiate the cytotoxic effects of DNA-damaging agents.[2][7]
Caption: this compound inhibits Chk1, preventing G2/M cell cycle arrest.
References
- 1. aiha.org [aiha.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 4. This compound (CAS 405168-58-3) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. caymanchem.com [caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
